Clomethiazole potentiates GABAergic inhibition primarily by interacting with the GABA_A receptor complex. The core mechanism can be visualized in the following signaling pathway:
Figure 1: this compound enhances GABA_A receptor-mediated chloride influx, leading to neuronal hyperpolarization and reduced excitability. [1] [2] [3]
Key Binding Site and Functional Impact: this compound modulates the receptor by binding at or near the barbiturate/picrotoxin site [3], which is associated with the chloride ion channel. It inhibits the binding of [³⁵S]TBPS (a channel blocker) by increasing its dissociation rate and decreasing binding affinity [2] [4]. This enhances the inhibitory effect of GABA, leading to increased chloride ion conductance, membrane hyperpolarization, and reduced neuronal firing [1] [5].
Distinction from Other Modulators: Unlike benzodiazepines, this compound does not bind to the benzodiazepine site and can potentiate GABA_A receptors even in the absence of the γ2 subunit [6]. It shares some functional similarities with barbiturates but does not interact with the receptor complex identically [2].
Research on recombinant human GABA_A receptors reveals that this compound's efficacy and potency vary significantly across different subunit compositions.
Table 1: Potency and Efficacy of this compound at Various Human Recombinant GABA_A Receptor Subtypes [6]
| Receptor Subtype | EC₅₀ (μM) | Maximum Potentiation (% of control GABA EC₂₀ response) |
|---|---|---|
| α1β1γ2 | 21.7 (19.2, 24.4) | 264% ± 31% |
| α1β2γ2 | 43.3 (36.9, 44.3) | 298% ± 24% |
| α1β2 | 81.7 (76.1, 87.8) | 526% ± 61% |
| α4β2γ2 | 87.1 (78.6, 96.5) | 646% ± 57% |
| α6β2γ2 | 162 (121, 218) | 695% ± 188% |
The following experimental workflow outlines the primary methods used to characterize this compound's action on GABA_A and NMDA receptors.
Figure 2: Experimental workflow for studying this compound effects on recombinant receptors in Xenopus oocytes. [6]
Detailed Methodologies:
Radioligand Binding Studies (Rat Brain): Receptor interaction is assessed by the drug's ability to inhibit [³⁵S]TBPS binding, which involves incubating rat brain membranes with this compound and radioligand, then measuring dissociation kinetics and binding affinity [2].
Functional Characterization in Recombinant Systems (Xenopus Oocytes)
NMDA Receptor Inhibition Assays: Conduct similar oocyte experiments using NR1a+NR2A or NR1a+NR2B NMDA receptors. Pre-apply chlormethiazole before co-application with maximum concentrations of glutamate and glycine to assess inhibitory effects [6].
Primary Clinical Uses: this compound is a sedative-hypnotic extensively used for treating acute alcohol withdrawal symptoms, agitation, restlessness, and short-term insomnia in the elderly [7] [4] [3]. Its therapeutic effects are mediated through enhanced GABAergic inhibition [5].
Neuroprotective Investigations: Preclinical studies suggested neuroprotective potential in models of brain ischemia. However, large randomized controlled trials for acute stroke failed to demonstrate superiority over placebo, despite promising animal data [1].
Important Safety Considerations: this compound has significant toxicity in overdose, potentially leading to fatal respiratory depression. It can cause tolerance and physical dependence with long-term use [7] [3]. Flumazenil does not reverse its effects, making overdose management primarily supportive [3].
The table below summarizes key pharmacokinetic parameters from population studies, primarily in acute stroke patients receiving intravenous infusion [1] [2].
| Parameter | Value (Mean) | Comments |
|---|---|---|
| Clearance (CL) | 52.7 L/h | Increases with body weight (0.5 L/h per kg) and concomitant use of liver enzyme-inducing drugs (by 40%) [1] [2]. |
| Volume of Distribution (V1) | 82.5 L | Increases with body weight (1.1 L per kg) [1] [2]. |
| Volume of Distribution at Steady State (V2) | 335 L | Increases with body weight (4.7 L per kg) [1] [2]. |
| Intercompartmental Clearance (Q) | 167 L/h | - |
| Bioavailability (Rectal) | ~90% | Relative to oral administration [3]. |
| Time to Peak Concentration (Oral) | 55 minutes | Following a 390 mg this compound base dose [3]. |
| Time to Peak Concentration (Rectal) | 89 minutes | Following an equivalent rectal dose; leads to a later onset of effect [3]. |
| Peak Serum Concentration (Oral) | 1.76 μg/mL | Following a 390 mg this compound base dose [3]. |
| Peak Serum Concentration (Rectal) | 0.48 μg/mL | Following an equivalent rectal dose [3]. |
This compound is predominantly metabolized in the liver. The primary cytochrome P450 enzyme responsible for its biotransformation is CYP2E1 [4] [5]. In vitro studies using human liver microsomes designate this compound itself as a selective inhibitor for the CYP2E1 enzyme, which is involved in the 6-hydroxylation of chlorzoxazone [4]. The following diagram illustrates its primary metabolic pathway and mechanism of action.
This compound exerts its therapeutic effects by positively modulating the GABAA receptor complex, enhancing the inhibitory effects of GABA in the central nervous system [6]. This action is responsible for its sedative and anticonvulsant properties, which are beneficial in managing alcohol withdrawal symptoms and agitation [5].
The risk of drug-drug interactions is a critical consideration. As this compound is a substrate for CYP2E1, concomitant use with inducers or inhibitors of this enzyme can alter its plasma concentrations. Furthermore, its sedative effects can be potentiated by other central nervous system depressants, such as alcohol [5].
This protocol assesses the potential of a compound to inhibit specific CYP enzymes, as applied in a study investigating the ingredient physcion [4].
These in silico methods evaluate the interaction of drugs with metabolic enzymes and predict pharmacokinetic properties, as used to assess the risks of adulterated herbal products [7] [5].
The following diagram outlines the workflow for this combined experimental and computational approach.
The following table summarizes the effective concentrations, doses, and outcomes reported in key animal studies.
| Animal Model | Effective Plasma Concentration | Dosing Regimen | Key Outcome Measures | Primary Findings | Source |
|---|---|---|---|---|---|
| Gerbil (Global Ischemia) [1] [2] | ≥ 6.1 µM | 24-hour IV infusion | Hippocampal neurodegeneration | Significant neuroprotection at plasma concentrations ≥ 6.1 µM | Brain Res. 2000 |
| Rat (Focal Ischemia) [1] [2] | ≥ 3.5 µM | 22.75-hour SC infusion (osmotic minipump) | Cerebral infarction | Significant neuroprotection at plasma concentrations ≥ 3.5 µM | Brain Res. 2000 |
| Rat (Hypoxia-Ischemia, long-term) [3] | --- | 150 mg/kg (i.p.) | Lesion size, Electrophysiology (field potentials), NOS/Arginase activity | Reduced lesion size & preserved neuronal function at 90 days; suppressed HI-induced iNOS/arginase. | FASEB J. 2005 |
| Gerbil (Global Ischemia, long-term) [4] | --- | Bolus (60 mg/kg) + infusion (400 mg/ml via minipump) | CA1 cell counts, Open-field habituation, CA1 slice recordings | Attenuated CA1 cell loss at 10, 30, 60 days; limited functional preservation. | Exp. Neurol. 2003 |
For researchers looking to replicate or build upon these studies, the table below outlines the core methodological details from the cited experiments.
| Study Element | Global Ischemia Model (Gerbil) | Focal Ischemia Model (Rat) | Hypoxia-Ischemia Model (Rat - "Levine" model) |
|---|---|---|---|
| Animal Subjects | Adult male Mongolian gerbils (60-83 g) [2] | Adult male Long Evans rats (300-360 g) [2] | PND-26 rats (left carotid ligation + 1h global hypoxia) [3] |
| Ischemia Induction | 5-minute transient forebrain ischemia via bilateral carotid occlusion [2] | 1-hour transient Middle Cerebral Artery (MCA) occlusion [2] | Permanent left carotid ligation followed by 1 hour of global hypoxia (8% oxygen) [3] |
| Treatment Administration | Intravenous (i.v.) infusion to steady-state plasma levels for 24 hours [1] [2] | Subcutaneous (s.c.) infusion via osmotic minipump for 22.75 hours [1] [2] | Intraperitoneal (i.p.) injection [3] |
| Primary Outcome Measures | Histological assessment of hippocampal damage (cell counts) [1] [2] | Histological assessment of cerebral infarction volume [1] [2] | Lesion size (histology), hippocampal neuronal activity (ex vivo field potentials), brain enzyme activity (NOS/Arginase) [3] |
| Key Functional/Behavioral Assessments | Not a primary focus in acute studies; long-term studies used open-field habituation [4] | Not a primary focus in the acute Brain Res. 2000 study | Kindling model for seizure susceptibility and electrophysiological assessments [5] |
This compound's neuroprotection is multi-faceted, involving direct action on neuronal receptors and modulation of the post-ischemic inflammatory response.
GABAergic Potentiation: The primary mechanism is enhancing the activity of gamma-aminobutyric acid (GABA), the major inhibitory neurotransmitter in the CNS. By potentiating GABA at the GABAA receptor complex, this compound reduces neuronal excitability and counteracts the excitotoxic effect of excessive glutamate release during ischemia [2] [6]. This mechanism is supported by in vitro evidence showing this compound inhibits ischemia-induced glutamate release [2].
Anti-inflammatory Effects: Beyond GABA, this compound demonstrates significant anti-inflammatory properties. In an ex vivo model of extracorporeal circulation, this compound treatment significantly reduced plasma concentrations of pro-inflammatory cytokines (IL-6, IL-8, TNF-α) and decreased expression of the neutrophil adhesion molecule CD18 [7]. Suppressing this inflammatory response is a key neuroprotective mechanism, particularly during reperfusion.
The following diagram integrates these mechanisms into a unified pathway of action against cerebral ischemia-reperfusion injury:
This compound confers neuroprotection by enhancing GABAergic inhibition to counter excitotoxicity and suppressing the damaging inflammatory response post-ischemia.
The history of this compound offers critical lessons for translational research in neuroprotection.
The Translation Gap: Despite robust preclinical efficacy, Phase III clinical trials in ischemic stroke patients were unsuccessful [6]. This highlights a critical barrier in translating neuroprotective strategies from animal models to human patients.
Critical Factors in Preclinical Assessment: Later animal studies provided insights into potential reasons for this gap. Research showed that while this compound provided significant histological protection (preserving neurons), the corresponding functional benefits were limited and not always sustained in long-term survival studies [4]. Furthermore, the drug-induced mild hypothermia in animals was identified as a potential confounder, contributing to the neuroprotective effect observed in earlier studies [4]. This underscores the necessity of using long survival times, rigorous functional outcome measures, and careful temperature control in animal studies [4].
Clomethiazole (also known as chlormethiazole) is a sedative-hypnotic and anticonvulsant pharmacological agent that has been in clinical use for over six decades. First developed by Hoffmann-La Roche in the 1930s, this compound is chemically derived from the thiazole moiety of thiamine (vitamin B1), yet it exhibits potent central nervous system depressant properties rather than vitamin-like activity [1] [2]. The drug exists as a small molecule with the chemical formula C₆H₈ClNS and a molecular weight of 161.65 g·mol⁻¹, specifically identified as 5-(2-chloroethyl)-4-methyl-1,3-thiazole [2] [3]. This compound is marketed under various brand names including Heminevrin (UK), Distraneurin (Germany), and Nevrin (Romania), and is available in both oral (capsules containing 192 mg this compound base) and intravenous formulations (0.8% solution) [1] [2].
From a pharmacokinetic perspective, this compound demonstrates rapid absorption following oral administration, with a relatively short elimination half-life of 3.6-5 hours [2]. Population pharmacokinetic studies in acute stroke patients have characterized this compound using a two-compartment model, with an average clearance of 52.7 L·h⁻¹ and volume of distribution of 82.5 L for a 75 kg patient [4]. These pharmacokinetic parameters are influenced by body weight and concomitant medications, with enzyme-inducing drugs such as carbamazepine increasing clearance by up to 30-40% [2] [4]. The drug undergoes extensive hepatic metabolism primarily via cytochrome P450 pathways, and it notably inhibits several CYP enzymes including CYP2E1, CYP2B6, and possibly CYP2A6, which has implications for drug-drug interactions [2] [5].
Table 1: Fundamental Pharmacological Properties of this compound
| Property | Description | Reference |
|---|---|---|
| Chemical Formula | C₆H₈ClNS | [2] [3] |
| Molecular Weight | 161.65 g·mol⁻¹ | [2] [3] |
| IUPAC Name | 5-(2-chloroethyl)-4-methyl-1,3-thiazole | [3] |
| Elimination Half-life | 3.6-5 hours | [2] |
| Primary Mechanism | Positive allosteric modulator at GABAₐ receptor | [1] [2] |
| Protein Binding | Not fully characterized | [3] |
This compound primarily functions as a positive allosteric modulator at the γ-aminobutyric acid type A (GABAₐ) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system [1] [2] [6]. Unlike benzodiazepines which bind to distinct sites on the GABAₐ receptor complex, this compound interacts with the barbiturate/picrotoxin binding site, acting as a positive allosteric modulator that enhances GABA's effects and directly modulates channel opening [1] [2]. This interaction potentiates GABAergic neurotransmission by increasing chloride ion conductance through the receptor channel, resulting in neuronal membrane hyperpolarization and reduced excitability [1] [6]. Electrophysiological studies have demonstrated that this compound exhibits particularly high efficacy at GABAₐ receptors containing the α4 subunit, which may contribute to its unique pharmacological profile [1].
At the molecular level, this compound enhances the receptor's response to GABA through allosteric enhancement of muscimol binding and increases the rate of dissociation of [³⁵S]butyl-bicyclophosphorothionate (TBPS), indicating GABAₐ receptor-channel activation [1] [3]. The compound's effects are concentration-dependent: at micromolar concentrations, it inhibits anoxia-induced glutamate efflux and allosterically enhances GABA-mediated chloride conductance, while millimolar concentrations can directly activate GABAₐ receptors independent of GABA [1]. Importantly, this compound does not alter brain GABA concentrations nor interfere with GABA synthesis or reuptake mechanisms, focusing its action solely on receptor potentiation [1].
GABAergic signaling pathway of this compound
Beyond its primary action on GABAₐ receptors, this compound exhibits several secondary pharmacological properties that contribute to its therapeutic effects. At higher concentrations, the drug inhibits calcium entry into neuronal tissues, a property it shares with other non-neuroprotective anticonvulsants, though this effect is considered unrelated to neuroprotection [1]. Additionally, this compound functions as a potent inhibitor of cytochrome P450 2E1 (CYP2E1), which may contribute to its effectiveness in alcohol withdrawal by slowing ethanol metabolism and potentially reducing oxidative stress associated with alcohol metabolism [2] [7] [5]. Recent research has also suggested that this compound may contain multiple neuroprotective pharmacophores, with some mechanisms operating independently of GABAₐ receptor activation [8].
The neuroprotective properties of this compound observed in preclinical models are primarily attributed to its GABAergic action, which theoretically counters excitotoxicity by enhancing inhibitory neurotransmission, thereby preventing neuronal damage caused by excessive excitatory neurotransmitters like glutamate [1]. Proposed mechanisms include reduction of glutamate-mediated excitotoxicity and potential modulation of glutamate transporter function [1]. However, the relationship between these various mechanisms and the drug's clinical efficacy remains an area of ongoing investigation, particularly given the mixed results from neuroprotection trials in human stroke patients [1] [8].
This compound is primarily approved for the management of alcohol withdrawal syndrome, particularly in several European countries where it is considered one of the most effective drugs for controlling withdrawal symptoms [1] [2] [7]. The drug is specifically indicated for treating acute alcohol withdrawal symptoms, including agitation, restlessness, and seizure prevention, with clinical guidelines recommending its use primarily in inpatient settings due to safety concerns [1] [2] [9]. Beyond alcohol withdrawal, this compound is also used as a sedative and hypnotic, particularly in elderly patients, and for the management of agitation, restlessness, and Parkinson's disease in this population [2] [3]. Its use as a potent sedative and anticonvulsant extends to specialized applications including treatment of pre-eclampsia and eclampsia, as well as supplemental sedation during neural blockade procedures [10] [9].
The typical oral dosing regimen for alcohol withdrawal involves an initial phase of three capsules (each containing 192 mg this compound base) every 6 hours for 2 days, followed by a gradual reduction to a maintenance dose of one capsule every 6 hours [1]. For more severe cases requiring intravenous administration, protocols typically use 40-100 ml (320-800 mg) of a 0.8% solution administered over 10 minutes, with subsequent dose adjustments based on clinical response [1]. It is noteworthy that this compound is not approved in the United States, where benzodiazepines represent the standard of care for alcohol withdrawal management [9].
Table 2: Clinical Applications and Dosing Regimens of this compound
| Condition | Route | Dosing Regimen | Efficacy Notes |
|---|---|---|---|
| Alcohol Withdrawal | Oral | 3 capsules (192 mg each) every 6 hours for 2 days, then taper | Considered one of most effective drugs for withdrawal symptoms [1] |
| Alcohol Withdrawal (severe) | IV | 40-100 mL (320-800 mg) of 0.8% solution over 10 minutes, then adjust | Alternative to benzodiazepines [1] |
| Acute Ischemic Stroke | IV | 68 mg/kg as 3-phase infusion over 24 hours | Benefit only in severe strokes (TACS subgroup) [1] [4] |
| Elderly Agitation/Insomnia | Oral | Individualized dosing, typically lower doses | Used when contraindications to preferred agents exist [2] [3] |
Despite promising preclinical data, large clinical trials including the this compound Acute Stroke Study (CLASS) and CLASS-I involving over 1,500 patients with acute ischemic stroke failed to demonstrate significant efficacy in the general population [1] [4]. However, post-hoc analyses revealed a statistically significant beneficial effect in specific patient subgroups, particularly those with severe baseline neurological deficits and those with total anterior circulation stroke (TACS), where 40.8% of this compound-treated patients achieved relative functional independence compared to 29.8% of placebo-treated patients [1]. These findings suggest that patient selection and timing of administration may be critical factors influencing therapeutic outcomes in neuroprotective applications [1] [4].
Additional investigational uses have included studies in combination with tissue plasminogen activator (tPA) for acute ischemic stroke, though these trials also failed to demonstrate robust efficacy [1] [4]. Experimental evidence from animal models has suggested potential benefits in treating hemispatial neglect following stroke and possible applications in neurodegenerative conditions such as Alzheimer's disease, though these remain preclinical investigations [1] [8]. The exploration of this compound's neuroprotective properties continues through the development of novel analogues designed to separate its sedative effects from potential neuroprotective mechanisms [8].
Standardized experimental protocols have been developed to evaluate the neuroprotective properties of this compound and its analogues in controlled laboratory settings. Primary neuronal cultures are typically prepared from the cortex and hippocampus of E16-18 Sprague-Dawley rat embryos, plated at a density of 1 × 10⁵ cells per well in poly-L-lysine coated 96-well plates, and maintained in Neurobasal media with B27 supplement (minus antioxidants for the final 3 days before assays) [8]. These cultures achieve >99.5% neuronal purity and are utilized at 10-11 days in vitro (DIV) for experimental manipulations [8].
The oxygen-glucose deprivation (OGD) model serves as a primary in vitro system for simulating ischemic conditions. In this protocol, culture media is replaced with a balanced salt solution (containing in mM: NaCl 116, CaCl₂ 1.8, MgSO₄ 0.8, KCl 5.4, NaH₂PO₄ 1, NaHCO₃ 14.7, HEPES 10), and cells are transferred to a sealed hypoxic chamber maintained at <0.5% oxygen tension with 5% CO₂/95% N₂ atmosphere for 2 hours [8]. Test compounds are typically added at 50 μM concentration at the start of the OGD period and maintained throughout media changes. For GABAₐ receptor blockade studies, picrotoxin (100 μM) is added 1 hour before OGD induction and maintained throughout the experiment [8]. Following the 2-hour OGD period, cells are returned to normoxic conditions and resupplied with growth media. Cell viability is assessed 24 hours later using the MTT assay, which measures mitochondrial reductase activity through conversion of thiazolyl blue tetrazolium bromide to formazan crystals, quantified spectrophotometrically at λ = 570 nm with reference at λ = 630 nm [8].
In vitro OGD experimental workflow
Preclinical neuroprotection studies of this compound have employed various animal models of cerebral ischemia, including transient and permanent middle cerebral artery occlusion (MCAO) in rodents and non-human primates [1] [8]. These models allow for comprehensive assessment of neuroprotection through histological, biochemical, and functional outcome measures lasting up to 90 days post-ischemia [1]. Typical study designs involve administration of this compound at varying doses (often 68-75 mg/kg) initiated at different time points following ischemia induction to establish therapeutic windows [1] [4].
Functional outcomes in animal models are assessed using species-appropriate behavioral tests. For rodents, these include motor function scales, sensory neglect tests, and cognitive assessments such as the Morris water maze [1] [8]. In non-human primate studies, this compound has been evaluated for its effects on neglect behavior following experimentally induced unilateral stroke, with demonstrated improvements in functional recovery [1]. Histological outcomes typically involve quantification of infarct volume using staining techniques such as TTC (2,3,5-triphenyltetrazolium chloride) or cresyl violet, along with immunohistochemical markers of neuronal survival and inflammatory response [1] [8]. These multifaceted assessment approaches have consistently demonstrated neuroprotective effects in animal models, despite the mixed results in human clinical trials [1].
The safety profile of this compound is characterized by several important considerations, with sedation representing the most frequently reported adverse effect across clinical trials [1] [4]. In the this compound Acute Stroke Study (CLASS), excessive sedation led to treatment withdrawal in 15.6% of patients, highlighting this as the primary dose-limiting side effect [1]. Additional common adverse effects include drowsiness, dizziness, ataxia, and gastrointestinal disturbances such as nausea and vomiting [2] [6]. The drug also carries risks of memory deficits and respiratory depression, particularly at higher doses or in patients with concomitant respiratory conditions [1] [2].
A significant concern with this compound is its potential for toxicity in overdose situations, which can be fatal particularly when combined with alcohol [2]. Unlike benzodiazepine overdoses which can be reversed with flumazenil, this compound overdose has no specific antidote, requiring supportive care including mechanical ventilation until the drug is eliminated [2]. Long-term use can lead to tolerance and physical dependence, with abrupt withdrawal producing symptoms similar to alcohol or barbiturate withdrawal [2]. These safety concerns have led to recommendations that this compound be used primarily in controlled inpatient settings, particularly for patients with elevated risk for drug abuse or those with significant hepatic impairment that may alter drug metabolism [1] [2].
Current research on this compound has shifted toward developing novel analogues that retain its neuroprotective properties while minimizing sedative side effects and toxicity concerns [8]. Structure-activity relationship studies have demonstrated that neuroprotection against various insults is maintained even with substantial chemical modification of the parent this compound structure [8]. Research has identified two distinct mechanistic classes: GABAₐ-dependent neuroprotection (exemplified by analogue GN-28) and GABAₐ-independent neuroprotection (exemplified by GN-38) [8]. These compounds represent valuable chemical probes for understanding and refining neuroprotective mechanisms independent of sedative effects.
The development of nomethiazoles (NMZMs) represents another innovative approach, involving the addition of a nitrate group to the methylthiazole pharmacophore of this compound [9]. These compounds aim to combine GABA potentiation with nitric oxide-mediated neuro-modulatory effects, demonstrating broad anticonvulsant activity in both electroshock and chemical seizure models, along with pro-cognitive and neuroprotective effects in animal models [9]. One such compound, Revivo-5061, has shown promise in reactivating CREB, restoring synaptic plasticity, and reducing TNF levels in Alzheimer's disease models, suggesting potential applications in neurodegenerative disorders beyond stroke [9]. These research directions reflect ongoing efforts to leverage this compound's neuroprotective mechanisms while addressing its clinical limitations through novel chemical entities.
The table below summarizes the key metabolites of clomethiazole identified in preclinical and clinical research, along with their observed activities.
| Metabolite Name/Code | Chemical Structure Description | Observed Biological Activity & Notes | Key Research Findings |
|---|---|---|---|
| This compound (Parent) | 5-(2-chloroethyl)-4-methylthiazole [1] | Sedative, hypnotic, anticonvulsant, neuroprotective [2] [3] | Primary active compound; neuroprotective in gerbil global ischemia model [3] |
| NLA-715 | 5-(2-chloro-1-hydroxyethyl)-4-methylthiazole [3] | Contributes to sedative effect [3] | • Major metabolite in gerbils and humans [3]. • Reached brain concentrations 2.2x higher than parent compound in gerbils [3]. • Inhibited locomotor activity in mice (ED~50~: 240 μmol kg⁻¹), but not neuroprotective at tested dose [3]. | | NLA-272 | 5-(1-hydroxyethyl)-4-methylthiazole [3] | Minimal to no sedative or neuroprotective activity [3] | • Minor metabolite [3]. • Achieved high brain concentration in gerbils (38x parent) but not sedative and not neuroprotective at tested dose [3]. | | NLA-511 | 5-acetyl-4-methylthiazole [3] | Minimal to no sedative or neuroprotective activity [3] | • Minor metabolite [3]. • Achieved very high brain concentration in gerbils (92x parent) but not sedative and not neuroprotective at tested dose [3]. | | Reactive Intermediates | Proposed CN epoxide (oxaziridine) and others [4] [5] | Mechanism-based inactivation of CYP enzymes [4] [5] | • Predicted via in silico DFT calculations, not isolated [4] [5]. • Form covalent adducts with Cytochrome P450 proteins (CYP2E1, CYP3A4, CYP2D6), leading to enzyme inhibition [4] [5]. |
The following experimental protocols are cited in the research for identifying and quantifying this compound and its metabolites.
Sample Preparation (Plasma & Brain Tissue) [3]
High-Performance Liquid Chromatography (HPLC) Analysis [3]
Solid-Phase Extraction (SPE) for Metabolites [3]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [6]
Recent advanced in silico studies have elucidated the molecular mechanisms of this compound biotransformation by Cytochrome P450 (CYP) enzymes [4] [5]. The following diagram maps the proposed metabolic pathways and the experimental workflow for metabolite investigation.
The diagram illustrates two major fates of this compound: direct hydroxylation to NLA-715 and the preferred bioactivation pathway via C-N epoxidation. The oxaziridine intermediate is highly reactive and leads to mechanism-based inactivation (MBI) of CYP enzymes by forming stable covalent adducts with the enzyme's protein structure, rather than proceeding to classic oxidative metabolites [4] [5]. This MBI potently inhibits CYP enzymes, particularly CYP2E1, CYP3A4, and CYP2D6 [4] [5]. This specific property is the basis for its investigational use in conditions where CYP2E1 suppression is theorized to be beneficial, such as mitigating oxidative liver damage during alcohol withdrawal [6].
Clomethiazole (also known as chlormethiazole) is a sedative-hypnotic and anticonvulsant agent chemically derived from the thiazole moiety of thiamine. Its primary mechanism of action involves positive allosteric modulation of GABA-A receptors at a unique, non-benzodiazepine binding site [1]. This enhances GABAergic neurotransmission by increasing chloride ion conductance and promoting neuronal membrane hyperpolarization, thereby reducing excitability during alcohol withdrawal [1].
At micromolar concentrations, this compound inhibits anoxia-induced glutamate efflux, while millimolar concentrations can directly activate GABA-A receptors [1]. The drug exhibits particular efficacy at GABA-A receptors containing the α4 subunit [1]. Unlike some GABAergic agents, this compound does not significantly alter brain GABA concentrations or interfere with GABA synthesis/reuptake processes [1].
Table 1: Standard this compound Dosing Protocols for Alcohol Withdrawal Syndrome
| Route | Dose | Frequency | Duration | Special Considerations |
|---|---|---|---|---|
| Oral | 3 capsules (576 mg total) | Every 6 hours | 2 days | Initial loading dose [1] |
| Oral | 1 capsule (192 mg) | Every 6 hours | Gradual reduction after initial 2 days | Maintenance therapy [1] |
| Intravenous | 40-100 mL (320-800 mg) of 0.8% solution | Over 10 minutes, with dose adjustments as needed | Individualized based on response | For severe withdrawal; requires medical monitoring [1] |
Clinical practice employs two main approaches for this compound administration:
Fixed-Schedule Protocol:
Symptom-Triggered Protocol:
Table 2: Pharmacokinetic Properties of this compound in Alcohol Withdrawal
| Parameter | Characteristics in Alcohol Withdrawal | Comparative Populations |
|---|---|---|
| Absorption | Generally rapid after oral administration | Similar to normal young subjects [3] |
| Distribution | Rapid distributive phase | - |
| Elimination Half-life | 2.6-4.7 hours | More closely resembles young subjects than elderly [3] |
| Dose Response | Plasma concentrations greater than proportional with higher doses | Non-linear kinetics observed [3] |
| Alternative Route | Rectal administration shows 90% relative bioavailability compared to oral | Potential alternative when oral route contraindicated [4] |
Table 3: Comparative Studies of this compound in Alcohol Withdrawal Management
| Study Design | Comparison | Key Findings | Clinical Implications |
|---|---|---|---|
| Double-blind trial [5] | Carbamazepine vs. This compound (n=68) | No significant differences in efficacy or tolerability | Carbamazepine may be an alternative with lower addiction risk |
| Comparative study [6] | Tiapride + Carbamazepine vs. This compound | Similar efficacy for psychopathologic and vegetative symptoms | Combination therapy may offer faster vegetative recovery |
| Naturalistic comparison [7] | This compound vs. Diazepam (n=50) | No significant difference in oxidative stress, inflammatory cytokines, or liver enzymes over 3-5 days | Comparable short-term biological effects despite different mechanisms |
| Retrospective analysis [2] | Symptom-triggered (this compound) vs. Fixed-schedule (diazepam) | Shorter treatment duration with symptom-triggered approach (p<0.001) | Supports symptom-triggered protocols for efficiency |
For researchers investigating this compound efficacy, the following methodological approaches are recommended based on current evidence:
Outcome Measures:
Sample Considerations:
Recent research has investigated biochemical markers during alcohol withdrawal treatment:
Methodology for Oxidative Stress and Inflammation Studies:
Current Evidence: No significant differences between this compound and diazepam were observed in these biomarkers during short-term treatment, suggesting similar effects on alcohol-related biological pathways [7].
This compound Adverse Effects and Risk Factors
The most frequently observed adverse effect is sedation, occurring in a substantial proportion of patients [1]. In the CLASS trial, sedation led to treatment discontinuation in 15.6% of patients [1]. Other notable concerns include:
This compound requires particular caution in:
This compound is approved for alcohol withdrawal treatment in several European countries but is not available in the United States [1]. In clinical practice, it is considered particularly effective for controlling alcohol withdrawal symptoms, with some experts regarding it as a second-line option for delirium management based on positive clinical experience [1].
While benzodiazepines remain the gold standard for alcohol withdrawal management, this compound offers an alternative mechanism of action that may be beneficial in specific clinical scenarios or when benzodiazepines are contraindicated or poorly tolerated.
Clomethiazole (also known as chlormethiazole) is a sedative and anticonvulsant that has been used historically as a therapeutic agent for status epilepticus (SE), particularly in cases refractory to first-line treatments [1]. Although not a benzodiazepine, its spectrum of activity closely parallels that of diazepam, acting as a positive allosteric modulator of the GABA_A receptor [2]. The drug has found favor among some physicians as a potential replacement for benzodiazepines in specific clinical scenarios [1]. Status epilepticus represents one of the most severe forms of epilepsy and is a common neurological emergency with high mortality rates estimated around 20% [3]. Despite promising historical reports, the use of this compound in modern SE treatment protocols is limited, and it is not mentioned in current comprehensive guidelines, which instead focus on benzodiazepines, other antiepileptic drugs, and anesthetics for refractory cases [4] [3].
This compound exerts its therapeutic effects primarily through enhancement of the GABAergic system, the principal inhibitory neurotransmitter pathway in the central nervous system.
Diagram 1: Primary mechanism of this compound action on the GABA_A receptor pathway.
As a positive allosteric modulator of the GABA_A receptor, this compound enhances the receptor's response to endogenous GABA by increasing the frequency of channel opening events, leading to increased chloride ion conductance into neurons [2]. This results in neuronal hyperpolarization, which stabilizes neuronal membranes and reduces excessive electrical activity that characterizes seizure states [2]. Beyond this primary mechanism, research suggests this compound may contain additional neuroprotective pharmacophores that contribute to its efficacy, with some analogues demonstrating GABA-dependent neuroprotection while others show GABA-independent mechanisms [5].
Historical clinical studies demonstrated the efficacy of this compound in controlling seizures in status epilepticus, particularly in cases refractory to conventional treatments.
Table 1: Clinical Evidence for this compound in Status Epilepticus
| Study Reference | Patient Population | Treatment Protocol | Efficacy Outcomes | Safety Observations |
|---|---|---|---|---|
| Booker et al. (1975) [6] | 9 episodes of intractable SE | Constant IV infusion at rates up to 0.7 g/h | Successful control in 7 of 9 episodes (78%) | No serious side effects encountered |
| Serbian Case Report (1991) [7] | 9-year-old boy with complex partial SE | Continuous IV infusion after failure of diazepam, phenytoin, and phenobarbital | Successful control of refractory SE | No side effects; memory deficits and dysphasia resolved after treatment |
| Seizure Journal (1994) [8] | 107 episodes of SE in 43 patients | Used in 27 episodes as second/third-line treatment | Part of overall series with 2% mortality, 10% sequelae | Used in management protocol with other agents |
The 1975 study noted that this compound was administered as a constant intravenous infusion at rates of up to 0.7 g/h and was successful in controlling seizures in seven out of nine episodes of intractable status epilepticus, with no serious side effects reported [6]. A 1991 case report described a 9-year-old boy with complex partial status epilepticus that was refractory to parenteral administration of diazepam, phenytoin, and phenobarbitone, where only continuous intravenous infusion of this compound successfully controlled the status epilepticus [7]. The authors of this report advocated for more common use of this compound in managing complex partial status epilepticus, especially in children with refractory and prolonged status, noting its favorable side effect profile compared to barbiturate anesthesia [7].
Current status epilepticus management follows a staged approach, moving from initial benzodiazepines (early SE) to other antiepileptic drugs (established SE) and finally to anesthetics in refractory and super-refractory cases [3]. Contemporary guidelines do not include this compound in treatment algorithms, with preferred agents including lorazepam, midazolam, phenytoin, valproate, levetiracetam, and anesthetic agents like propofol and thiopental [4] [3]. A 2015 comprehensive review of pharmacotherapy for status epilepticus noted that while drugs like this compound "have a long history, there is no higher-class evidence to support their use other than as second or third alternatives in refractory cases" [3].
Research into the neuroprotective properties of this compound and its analogues has employed several standardized experimental models.
Table 2: Experimental Models for Assessing this compound Neuroprotection
| Experimental Model | Protocol Description | Key Measurements | Relevance to Status Epilepticus |
|---|---|---|---|
| Oxygen-Glucose Deprivation (OGD) | Primary cortical cultures subjected to hypoxic chamber (<0.5% O₂) with glucose-free solution for 2 hours [5] | Cell survival via MTT assay; extracellular glutamate; intracellular calcium [5] | Models ischaemia-reperfusion injury relevant to SE complications |
| Glutamate Excitotoxicity | Application of glutamate to primary cortical neuronal cultures [5] | Neuronal cell death assays; calcium imaging | Direct model of excitotoxic mechanisms in SE |
| NMDA Receptor Activation | Application of NMDA to neuronal cultures [5] | Cell viability; mitochondrial function | Targets specific excitotoxicity pathways in prolonged seizures |
| Amyloid-β Toxicity | Application of oligomeric amyloid-β₁–₄₂ (oAβ) [5] | Neuronal survival; synaptic markers | Models potential neurodegenerative components |
Protocol 1: Oxygen-Glucose Deprivation (OGD) in Primary Cortical Cultures
Protocol 2: GABA Potentiation Assay in Xenopus Oocytes
Diagram 2: Experimental workflow for assessing neuroprotective effects.
Clinical studies specifically examining this compound in status epilepticus have reported no serious side effects when administered as a controlled intravenous infusion [6] [7]. However, broader clinical experience with this compound indicates that concern remains over its safety "if it is given carelessly and without careful monitoring" [1]. The drug can cause respiratory depression, particularly when combined with other central nervous system depressants, and should be used with caution in patients with respiratory compromise [1] [2]. Other reported side effects include drowsiness, dizziness, ataxia, and gastrointestinal disturbances such as nausea and vomiting [2].
While historical evidence suggests this compound can be effective in controlling refractory status epilepticus with a reasonable safety profile when properly administered, it does not appear in contemporary treatment guidelines [4] [3]. The neuroprotective properties of this compound and its novel analogues continue to be investigated in preclinical models, with research suggesting these compounds act through both GABAA-dependent and independent mechanisms to provide broad-spectrum neuroprotection [5]. Future research directions include developing non-sedative analogues that retain neuroprotective properties while minimizing side effects, and investigating potential applications in other neurodegenerative conditions such as Alzheimer's disease [5]. For clinical practice, current evidence supports considering this compound only as a second or third-line alternative in refractory status epilepticus cases when standard therapies have failed.
Eclampsia and pre-eclampsia represent serious hypertensive disorders of pregnancy that remain leading causes of maternal and fetal morbidity and mortality worldwide. Pre-eclampsia is characterized by new-onset hypertension and proteinuria after 20 weeks of gestation, while eclampsia describes the occurrence of convulsions in addition to the pre-eclamptic symptoms. The pathophysiological basis of these conditions involves generalized vasospasm, endothelial dysfunction, and abnormal placental implantation, though the exact etiology remains incompletely understood. Neurological manifestations in these conditions are thought to result from cerebral vasospasm, ischemia, and cerebral edema, potentially leading to seizure activity.
Clomethiazole (also known as chlormethiazole) is a sedative-hypnotic medication with potent anticonvulsant properties that has been used historically in the management of pre-eclampsia and eclampsia. Developed in the 1930s by Hoffmann-La Roche, this compound is structurally related to thiamine (vitamin B1) but functions as a central nervous system depressant with sedative, hypnotic, and muscle relaxant properties. While its use has declined in many regions due to the emergence of alternative agents and safety concerns, it remains a therapeutic option in specific clinical scenarios, particularly when first-line treatments are contraindicated or ineffective.
This compound primarily acts as a positive allosteric modulator at the γ-aminobutyric acid type A (GABAA) receptor complex, enhancing inhibitory neurotransmission in the central nervous system [1] [2]. Unlike benzodiazepines that bind to specific benzodiazepine receptor sites, this compound interacts with the barbiturate/picrotoxin site on the GABAA receptor, producing similar but distinct pharmacological effects [2]. Research indicates that this compound exhibits particularly high efficacy at GABAA receptors containing the α4 subunit, which may have implications for its seizure control properties [1].
At the molecular level, this compound enhances GABA-mediated chloride ion conductance across neuronal membranes, leading to membrane hyperpolarization and reduced neuronal excitability [1]. This mechanism underlies its potent anticonvulsant effects in eclamptic seizures. At micromolar concentrations, this compound potentiates GABAergic signaling, while at millimolar concentrations, it can directly activate GABAA receptors independent of GABA [1].
Beyond its immediate anticonvulsant action, this compound demonstrates neuroprotective properties in various experimental models. Preclinical studies have shown that this compound reduces excitotoxic neuronal damage by inhibiting anoxia-induced glutamate efflux and modulating calcium entry into neuronal tissues [1] [3]. The drug has demonstrated significant histological neuroprotection in models of global and focal cerebral ischemia, with protective effects lasting up to 90 days post-insult in animal studies [1].
The proposed neuroprotective mechanism involves enhancement of GABAergic inhibition to counteract glutamate-mediated excitotoxicity, a pathological process implicated in eclamptic brain damage. Additionally, some evidence suggests this compound may modulate glutamate transporter function, further limiting excitotoxic damage [1]. These multiple mechanisms of action position this compound as both an acute anticonvulsant and potential neuroprotectant in the management of eclampsia and severe pre-eclampsia.
Table 1: this compound's Mechanisms of Action in Eclampsia Management
| Mechanism | Biological Effect | Clinical Relevance |
|---|---|---|
| GABAA receptor potentiation | Enhanced chloride conductance, neuronal hyperpolarization | Rapid seizure control, sedation |
| Glutamate release inhibition | Reduced excitatory neurotransmission | Neuroprotection, prevention of excitotoxic damage |
| Calcium entry modulation | Attenuation of intracellular calcium overload | Cellular protection against ischemic injury |
| Direct GABAA receptor activation (at high concentrations) | GABA-mimetic effects independent of endogenous GABA | Augmented anticonvulsant activity |
The following diagram illustrates this compound's mechanism in controlling eclamptic seizures:
Diagram Title: this compound's Mechanism in Eclampsia Management
Clinical studies from the 1980s demonstrated that this compound represents an effective therapeutic option for controlling convulsions in eclampsia and severe pre-eclampsia. A comprehensive review published in 1986 compared this compound with magnesium sulphate and benzodiazepines, finding all three agents to be rapidly acting and effective in controlling eclamptic convulsions [4]. The review noted distinct pharmacokinetic advantages with this compound, specifically that respiratory depression in the fetus was shorter-lived compared to the other treatments [4]. This characteristic makes this compound particularly valuable in situations where fetal compromise is a concern.
A German review from 1989 further elaborated on the comparative efficacy of various anticonvulsant regimens for pre-eclampsia and eclampsia [5]. The authors confirmed that parenterally administered magnesium sulphate represents a reliable and effective treatment but noted that benzodiazepines were not recommended for prolonged medication due to several side effects in newborns, particularly premature infants [5]. This compound was identified as having good clinical acceptance, though the authors highlighted that clinical experience was more limited compared to magnesium sulphate [5]. This study also provided important insights into the therapeutic concentrations of magnesium sulphate (1.3-4.0 mmol/l), contextualizing this compound's place within the anticonvulsant arsenal for eclampsia management.
The clinical utility of this compound in eclampsia management is further supported by long-term treatment experiences. A study documenting the use of chlormethiazole (Heminevrin) over a 10-year period for eclampsia and severe pre-eclampsia demonstrated its sustained effectiveness in clinical practice [6]. Though the abstract was brief, the publication title itself indicates substantial clinical experience supporting its use across a significant timeframe and patient population.
The sedative properties of this compound provide additional benefits in managing agitated or restless patients with severe pre-eclampsia, contributing to overall clinical stabilization. This dual functionality as both an anticonvulsant and sedative makes it particularly useful in the comprehensive management of severe disease manifestations [7] [8]. Clinical experience suggests that the drug is especially valuable when patients require both seizure protection and calming effects, reducing the need for multiple pharmacological agents.
Table 2: Comparative Efficacy of Anticonvulsants in Eclampsia Management
| Anticonvulsant | Efficacy in Seizure Control | Onset of Action | Fetal Side Effects | Clinical Experience |
|---|---|---|---|---|
| This compound | Effective [4] | Rapid [4] | Shorter-lived respiratory depression [4] | Limited but positive [5] |
| Magnesium Sulphate | Reliable and effective [5] | Rapid [5] | Side effects in premature infants [5] | Extensive |
| Benzodiazepines | Effective [4] | Rapid [4] | Not recommended for prolonged use [5] | Extensive |
For patients with active eclamptic seizures or impending seizures in severe pre-eclampsia, intravenous administration provides rapid therapeutic effects. The recommended intravenous protocol involves administering 40-100 mL (equivalent to 320-800 mg) of a 0.8% this compound solution over approximately 10 minutes, with subsequent dose adjustments based on clinical response [1]. This loading dose should be followed by a maintenance infusion tailored to seizure control and sedation levels.
Special attention must be paid to the technical aspects of intravenous administration. This compound may be adsorbed onto plastics used in intravenous infusion bags and giving sets, potentially reacting with soft plastics [9]. Therefore, healthcare providers must strictly adhere to the drug manufacturer's advice regarding compatible infusion systems [9]. Additionally, resuscitation facilities must be immediately available during administration due to the risk of apnea and hypotension, with special care required in patients susceptible to cerebral or cardiac complications, particularly the elderly [9].
For patients with severe pre-eclampsia requiring sedation or for step-down therapy after initial seizure control, oral administration provides an alternative route. The typical oral dosing regimen for agitation and restlessness in severe pre-eclampsia involves 1 capsule (192 mg this compound base) three times daily [8]. Alternatively, the syrup formulation (31.5 mg/mL) can be administered at a dose of 5 mL three times daily [8].
When used for alcohol withdrawal syndrome in pregnant patients with pre-eclampsia—a complex clinical scenario—the dosing regimen typically involves 9-12 capsules (or equivalent syrup) divided into 3 or 4 doses on the first day, with gradual reduction over the following 5 days [8]. Importantly, treatment should not exceed 9 days due to the risk of dependence development [8]. This relatively short treatment duration aligns well with the typical course of management for eclampsia and severe pre-eclampsia, which usually resolves following delivery.
Renal or hepatic impairment necessitates dose reduction, though specific guidelines are not provided in the literature [8]. In elderly patients, who may be more sensitive to sedative effects, lower initial doses should be considered with careful titration based on response. This compound is contraindicated in patients with acute pulmonary insufficiency and should be used with extreme caution in those with chronic pulmonary insufficiency, cardiac or respiratory disease [8].
For obstetric use specifically, this compound is not recommended for use in pregnancy except in pre-eclamptic toxemia [9]. The drug crosses the placenta and is distributed into breast milk, so it should be avoided in lactating mothers whenever possible [9]. These considerations are particularly important when managing pre-eclampsia and eclampsia, where both maternal and fetal wellbeing must be balanced.
Table 3: this compound Dosing Protocols for Eclampsia and Pre-eclampsia
| Clinical Scenario | Route | Dosing Regimen | Duration | Special Considerations |
|---|---|---|---|---|
| Active Eclamptic Seizures | Intravenous | 40-100 mL (320-800 mg) of 0.8% solution over 10 min, then adjust [1] | Until seizure control | Requires resuscitation equipment; monitor for respiratory depression |
| Severe Pre-eclampsia with Agitation | Oral | 1 capsule (192 mg) tid or 5 mL syrup tid [8] | Individualized | Monitor sedation levels; avoid in pulmonary insufficiency |
| Step-down Therapy Post-Seizure | Oral | 1-2 capsules at bedtime or 5-10 mL syrup [8] | Short-term | Do not exceed 9 days; taper gradually |
The most frequently reported adverse effect of this compound is dose-related sedation, which in clinical trials for acute stroke led to treatment withdrawal in 15.6% of patients [1]. This sedative effect, while potentially therapeutic in agitated patients, can become excessive and problematic, particularly in the postpartum period when maternal-infant bonding is important. Other common adverse effects include nasal irritation and sneezing (especially in younger patients), conjunctival irritation, and headache [9] [8].
More serious adverse effects include respiratory depression, which can be profound when this compound is combined with other central nervous system depressants such as alcohol or benzodiazepines [9] [2]. Significant hypotension may occur, particularly with intravenous administration, requiring careful monitoring of blood pressure—a particularly important consideration in pre-eclamptic patients who may already have hemodynamic instability [9]. Additionally, phlebitis has been reported after intravenous use [9].
This compound use in pregnancy requires careful risk-benefit analysis, particularly in pre-eclampsia and eclampsia where untreated disease poses significant threats to both mother and fetus. While the drug crosses the placenta, studies comparing it to other anticonvulsants found that respiratory depression in the fetus was shorter-lived with this compound than with magnesium sulphate or benzodiazepines [4]. This pharmacological property may offer advantages in clinical scenarios where fetal compromise is a concern.
In neonates, particularly premature infants, this compound may cause CNS depression and respiratory effects, though these are generally less pronounced than with benzodiazepines [5]. The drug is excreted in breast milk, and should generally be avoided in lactating mothers whenever possible [9]. When this compound must be used in the peripartum period, neonatal monitoring for signs of sedation, respiratory depression, and feeding difficulties is recommended.
Close monitoring of respiratory function, urinary output, and level of consciousness is essential during this compound therapy [5] [8]. The patellar reflex should be regularly assessed as its absence may indicate neurological toxicity [5]. In cases of suspected overdose, manifestations may include coma, respiratory depression, hypotension, and hypothermia [8].
Management of overdose is primarily supportive, with particular attention to maintaining airway patency—endotracheal intubation may be required if the patient is unconscious [8]. Administration of activated charcoal may be beneficial if presented within 1 hour of ingestion [8]. Unlike benzodiazepine overdose, this compound overdose cannot be reversed with flumazenil, as the drug acts at a different receptor site [2]. This necessitates careful dose titration and vigilant monitoring during administration.
While magnesium sulphate has emerged as the first-line agent for eclampsia prevention and treatment in many guidelines, this compound remains a valuable alternative in specific clinical scenarios. The World Health Organization and other international bodies have endorsed magnesium sulphate as the preferred agent based on extensive trial evidence, yet this compound offers a therapeutic option when magnesium sulphate is contraindicated or poorly tolerated.
The drug continues to be used particularly for its sedative and anticonvulsant properties in elderly patients and for alcohol withdrawal syndrome in certain regions [7] [1]. In the specific context of pre-eclampsia and eclampsia, its use has declined but not disappeared, maintained as an alternative for refractory cases or when specific pharmacological properties are desired. The risk-benefit profile must be carefully considered for each patient, weighing this compound's efficacy against its potentially serious adverse effects.
Despite mixed results in clinical trials for stroke, research into this compound's neuroprotective mechanisms continues to inform drug development. The this compound Acute Stroke Study (CLASS), a randomized, placebo-controlled trial involving 1353 patients treated within 12 hours of stroke onset, revealed only a nonsignificant 1.2% difference favoring this compound in achieving functional independence in the overall population [1]. However, subgroup analyses identified a significant beneficial effect in patients with severe baseline neurological deficits and those with total anterior circulation stroke, with 40.8% of this compound-treated patients achieving relative functional independence compared to 29.8% of placebo-treated patients [1].
Recent research has focused on developing novel analogues of this compound that retain neuroprotective properties while potentially offering improved safety profiles. A 2013 study investigated methiazole (MZ) analogues derived from this compound, finding that neuroprotection against various insults was retained even with substantial chemical modification [3]. These compounds represent brain-bioavailable chemical probes that may help refine neuroprotective mechanisms for potential application in neurodegenerative disorders, though their relevance to eclampsia management remains exploratory [3].
This compound represents a historically important agent in the management of eclampsia and severe pre-eclampsia, with demonstrated efficacy in controlling convulsions and providing sedation. Its unique pharmacological profile, including effects on both GABAergic and glutamatergic systems, provides a dual mechanism of anticonvulsant and neuroprotective action. While its use has declined with the emergence of magnesium sulphate as a first-line agent, it remains a valuable therapeutic option in specific clinical circumstances.
The safe use of this compound requires vigilant monitoring for respiratory depression and other adverse effects, particularly when administered intravenously. Contemporary research continues to explore its neuroprotective mechanisms through analogue development, potentially informing future therapeutic approaches for cerebral disorders. For researchers and clinicians, understanding this compound's properties, evidence base, and protocols ensures appropriate application in complex clinical scenarios where alternative agents may be suboptimal or contraindicated.
Clomethiazole (also known as chlormethiazole) is a sedative-hypnotic and anticonvulsant agent structurally derived from the thiazole moiety of thiamine (vitamin B1). Its primary mechanism of action involves positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor. Unlike benzodiazepines, this compound acts at a unique, non-benzodiazepine binding site, potentiating GABAergic neurotransmission by enhancing chloride ion conductance and promoting neuronal membrane hyperpolarization, which collectively reduces neuronal excitability [1]. At high concentrations, it can also directly activate the GABAA receptor and has been shown to inhibit calcium entry into neuronal tissues, though this latter effect is not considered linked to its neuroprotective properties [1]. Beyond its established use in managing alcohol withdrawal syndrome, this compound has been investigated extensively for its potential neuroprotective effects in acute ischemic stroke and severe head injury, although large clinical trials have yielded mixed results [2] [1].
The tables below summarize critical pharmacokinetic parameters and specific dosing data from clinical studies, providing a foundation for protocol development.
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Healthy Subjects | Patients with Liver Cirrhosis | Notes & References |
|---|---|---|---|
| Elimination Half-life | 3.6 - 5 hours [3] | No significant change reported | Half-life is relatively short. [4] |
| Plasma Clearance | Normal | Decreased by ~30% | [4] |
| Oral Bioavailability | Low (~10%) | ~10 times greater | Due to impaired first-pass metabolism. [4] |
| Protein Binding | High | Decreased | [4] |
| Primary Elimination | Hepatic metabolism (>99.8%) | Significantly impaired | Less than 0.2% excreted unchanged in urine. [5] |
| Active Metabolite | NLA-715 | Likely accumulated | Less than 0.4% of dose excreted as unchanged metabolite in urine. [5] |
Table 2: Intravenous Infusion Protocols from Clinical Studies
| Study Context | Loading Dose | Maintenance Infusion | Total Infusion Duration | Reference |
|---|---|---|---|---|
| Severe Head Injury | 10 mL/min of 0.8% solution for 5 min (≈ 400 mg) | 1 mL/min of 0.8% solution for 60 min (≈ 480 mg) | 65 minutes | [2] |
| Acute Stroke (Theoretical Regimen) | 40-100 mL of 0.8% solution over 10 min (≈ 320-800 mg) | Not specified; dose adjustment as needed | Variable | [1] |
| General Sedation (Expert Suggestion) | 40-100 mL of 0.8% solution over 10 min (≈ 320-800 mg) | Not specified | Variable | [1] |
This protocol is synthesized from a study involving patients with severe head injury, which provides one of the most structured methodologies available [2].
Intensive multimodality monitoring is crucial for patient safety and data collection. The parameters below are based on the clinical study protocol [2].
Table 3: Essential Monitoring Parameters During and After Infusion
| Category | Specific Parameters | Frequency |
|---|---|---|
| Cardiovascular & Vital Signs | Heart Rate (ECG), Mean Arterial Blood Pressure (MABP), Peripheral Oxygen Saturation (SpO₂) | Continuous |
| Cerebral Physiology (if applicable) | Intracranial Pressure (ICP), Cerebral Perfusion Pressure (CPP), Cerebral Tissue Oxygen Pressure (PbrO₂), Cerebral pH | Continuous |
| Blood Gas Analysis | Arterial Oxygen Partial Pressure (PaO₂), Arterial Carbon Dioxide Partial Pressure (PaCO₂), Arterial pH | Continuous via arterial sensor or intermittent sampling |
| Electrophysiological | Electroencephalograph (EEG) or Bi-spectral Index (BIS) | Commence 30 min pre-infusion and continue until 60 min post-infusion. |
| Biochemical | Plasma Glucose, Plasma this compound concentrations | At scheduled intervals (e.g., pre-dose, during, and post-infusion). |
| Adverse Event Monitoring | Sedation level, signs of respiratory depression, hypotension, phlebitis | Continuous clinical observation. |
The following diagrams illustrate the drug's mechanism of action and a generalized experimental workflow for its administration and monitoring.
Clomethiazole (also known as chlormethiazole) is a neuroprotective agent that has been extensively investigated in various models of cerebral ischemia. Chemically derived from the thiazole moiety of thiamine, this compound functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA_A) receptor, demonstrating potent sedative, hypnotic, and anticonvulsant properties. [1] The interest in this compound as a potential neuroprotective agent stems from its ability to enhance inhibitory neurotransmission in the central nervous system, thereby counteracting the excitotoxic processes that characterize ischemic brain injury. [1]
The primary mechanism of action involves binding to a unique non-benzodiazepine site on the GABA_A receptor complex, leading to potentiation of GABAergic neurotransmission through increased chloride ion conductance and subsequent membrane hyperpolarization. [1] This pharmacological activity depresses neuronal depolarization and excitability, which is particularly beneficial in the context of ischemia where excessive glutamate release leads to excitotoxic neuronal damage. Research indicates that this compound exhibits high efficacy at GABA_A receptors containing the α4 subunit, distinguishing it from other GABAergic compounds. [1]
Comprehensive studies across multiple global ischemia models have demonstrated that this compound provides significant histological protection when administered within a critical therapeutic window following ischemic insult. The neuroprotective efficacy appears to be dose-dependent and influenced by several factors including treatment timing, duration of therapy, and careful regulation of physiological parameters such as body temperature. [2] [3]
Table 1: this compound Efficacy in Global Ischemia Models
| Model Type | Species | Dosing Regimen | Plasma Concentration | Protection Outcome | Survival Time |
|---|---|---|---|---|---|
| Transient forebrain ischemia | Gerbil | 400 mg/kg via osmotic minipump + 60 mg/kg bolus 30 min after ischemia | ~10 μM | Significant attenuation of CA1 cell loss | 10, 30, 60 days |
| Two-vessel occlusion | Gerbil | 24h IV infusion | 6.1 μM and above | Substantial neuroprotection | 4 days |
| Severe hypoxia-ischemia (Rice-Vannucci) | PND25 rat | Single dose (100-200 mg/kg) at 1, 2, or 3h post-hypoxia | Not specified | Significant neuroprotection in all vulnerable regions | Long-term |
| Transient forebrain ischemia | Gerbil | Single dose | Not specified | Histological protection when given up to 4h post-ischemia | Not specified |
The long-term protective effects of this compound were evaluated in a gerbil model of global ischemia with survival times extending to 60 days. When administered 30 minutes after a 5-minute ischemic insult, this compound significantly attenuated CA1 cell loss at 10-, 30-, and 60-day survival timepoints. However, functional preservation measured by open-field habituation tests showed only modest improvement at day 10, with no sustained functional benefit observed at later timepoints. This dissociation between histological protection and functional recovery highlights the importance of incorporating both measures in preclinical neuroprotection studies. [2]
Temperature regulation represents a crucial factor in this compound studies, as the drug itself produces mild hypothermia that develops over several hours post-administration. Research indicates that the neuroprotective effects observed in early studies may have been confounded by unintentional hypothermia. When temperature is carefully regulated throughout the post-ischemic period, the protective efficacy of this compound diminishes, particularly at longer survival times. [2] This underscores the necessity of rigorous temperature monitoring and control in all experimental protocols evaluating neuroprotective compounds.
The timing of administration appears critical for optimal neuroprotection. Studies consistently demonstrate that this compound remains protective when administered up to 4 hours after the ischemic insult, with some models showing efficacy even when treatment is initiated 3 hours post-hypoxia. [4] [5] This therapeutic window aligns with the proposed mechanism of action targeting the excitotoxic cascade that evolves over several hours following the initial ischemic insult.
The gerbil model of transient forebrain ischemia has been extensively utilized to evaluate this compound's neuroprotective efficacy due to the species' incomplete circle of Willis that results in reproducible forebrain ischemia during bilateral carotid artery occlusion.
Surgical Procedure:
Drug Administration:
Outcome Measures:
The Rice-Vannucci model of hypoxia-ischemia in immature rats produces a severe unilateral global ischemic injury that closely mimics certain aspects of human ischemic encephalopathy.
Surgical Procedure:
Drug Administration:
Outcome Measures:
This compound exerts its neuroprotective effects primarily through enhancement of GABAergic signaling, which counteracts the excitotoxic processes initiated by cerebral ischemia. The sequence of events following ischemic insult and the points of this compound intervention can be visualized as follows:
At the molecular level, this compound acts as a positive allosteric modulator at a unique binding site on the GABAA receptor that is distinct from benzodiazepine binding sites. [1] This action results in enhanced GABA-mediated chloride conductance, leading to neuronal membrane hyperpolarization and reduced excitability. In vitro studies using rat cortical prisms demonstrate that this compound inhibits ischemia-induced glutamate release with an IC₅₀ of 24 μM, an effect that is blocked by the GABAA antagonist picrotoxin but not by bicuculline, suggesting a direct action on the GABAA receptor-linked chloride channel. [7]
Beyond its immediate effects on neuronal excitability, this compound administration following global ischemia significantly alters the expression patterns of various genes involved in stress response and cellular repair. Studies have shown that the drug modulates expression of heat shock proteins (Hsp70, Hsp25, Hsp40), calmodulin, and immediate early genes (c-fos, c-jun), indicating broader effects on the genomic response to ischemic injury. [5] These changes in gene expression may contribute to the long-term neuroprotective effects observed in animal models.
Despite promising preclinical results across multiple global ischemia models, clinical trials of this compound in human stroke patients have yielded largely disappointing results. The this compound Acute Stroke Study (CLASS and CLASS-I), randomized controlled trials involving over 1,300 patients with acute ischemic stroke, found no significant improvement in functional outcome compared to placebo when treatment was initiated within 12 hours of symptom onset. [8] Subgroup analyses did suggest potential benefit in patients with severe strokes involving the total anterior circulation, with 40.8% of this compound-treated patients achieving functional independence compared to 29.8% in the placebo group, but these findings were not sufficient to support broad clinical use. [1]
Several factors may account for the disconnect between animal and human studies. First, the therapeutic window in humans may be substantially shorter than suggested by animal models, with clinical trials potentially initiating treatment too late to interrupt the excitotoxic cascade. Second, the prominent sedative effects of this compound necessitated dose reductions or treatment discontinuation in 15.6% of patients, potentially limiting drug exposure to neuroprotective levels. [1] Third, temperature regulation—identified as a critical factor in animal studies—proved more challenging to control in the clinical setting.
Current research continues to explore potential applications for this compound in selected patient populations and in combination therapies. The drug's established efficacy in alcohol withdrawal syndrome and its favorable safety profile maintain interest in its potential neuroprotective applications. [1] Future directions include:
Clomethiazole (also known as chlormethiazole) is a GABA-mimetic compound initially developed in the 1930s that has demonstrated significant neuroprotective properties across various models of cerebral ischemia. As a positive allosteric modulator at the GABAA receptor, this compound enhances the effects of GABA, the major inhibitory neurotransmitter in the brain. The drug binds to the barbiturate/picrotoxin site on the GABAA receptor complex, potentiating GABAergic inhibition and potentially counteracting excitotoxic damage that follows ischemic insults [1] [2]. Beyond its primary mechanism, research indicates this compound may also suppress inflammatory processes by modulating the activity of nitric oxide synthase (NOS) and arginase, enzymes that become elevated following hypoxic-ischemic events [3].
The neuroprotective efficacy of this compound has been demonstrated in both global and focal cerebral ischemia models across multiple species, with particular significance noted when administered post-ischemia at doses producing clinically relevant plasma concentrations [4]. This application note provides a comprehensive compilation of experimental protocols, quantitative data, and methodological considerations for researchers investigating this compound's neuroprotective properties in stroke models.
Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Details | Experimental Relevance |
|---|---|---|
| Primary Mechanism | Positive allosteric modulator at GABAA receptor (barbiturate/picrotoxin site) | Counteracts excitotoxicity via enhanced inhibitory neurotransmission [1] |
| Secondary Mechanisms | Suppression of ischemia-induced glutamate release; inhibition of inflammatory enzymes (iNOS, arginase) | Provides multi-modal protection against ischemic cascade [3] [1] |
| Elimination Half-life | 3.6-5 hours | Influences dosing frequency and maintenance of therapeutic levels [2] |
| Routes of Administration | Intravenous, subcutaneous, oral (syrup or capsules) | IV infusion provides precise control for acute studies; osmotic minipumps enable sustained delivery [4] |
| Metabolism | Hepatic, via CYP450 system (potent CYP2E1 inhibitor) | Potential for drug interactions; reduced clearance in hepatic impairment [2] |
| Therapeutic Plasma Concentrations | 3.5-13 μM (depending on model) | Target range for neuroprotection in experimental models [4] |
The neuroprotective activity of this compound appears to be mediated through multiple complementary pathways. In addition to its GABAergic properties, the compound has been shown to inhibit calcium influx into neuronal tissues, though this occurs at higher concentrations and may be less relevant to its neuroprotective profile [1]. Importantly, this compound demonstrates inhibition of ischemia-induced glutamate release, potentially mitigating the excitotoxic cascade that contributes significantly to ischemic damage [1]. Research also indicates that this compound modulates key inflammatory enzymes—specifically inducible nitric oxide synthase (iNOS) and arginase—which are upregulated following hypoxic-ischemic events and contribute to secondary neuronal damage [3].
Diagram 1: Mechanism of this compound neuroprotection. This compound acts through multiple pathways to counteract the ischemic cascade, primarily via GABAA receptor potentiation, inhibition of glutamate release, and suppression of inflammatory enzymes.
The gerbil transient forebrain ischemia model employs bilateral occlusion of the common carotid arteries for 4-5 minutes, producing consistent and selective neuronal damage in the hippocampal CA1 and CA2 subfields. This damage manifests as delayed neuronal death, typically becoming apparent 24-72 hours post-ischemia [1].
Detailed Protocol:
Key Findings:
The rat model of global ischemia provides a more complex system for evaluating functional outcomes alongside histological protection.
Detailed Protocol:
The transient MCAO model in rats represents a clinically relevant model of ischemic stroke with both ischemic core and penumbral regions, allowing evaluation of drugs targeting salvageable tissue.
Detailed Protocol:
Key Findings:
The photochemical model induces cortical infarction through photosensitive dye activation, creating highly reproducible lesions suitable for drug screening.
Detailed Protocol:
Table 2: Efficacy of this compound Across Different Stroke Models
| Model Type | Species | Effective Plasma Concentration | Protection Threshold | Administration Method |
|---|---|---|---|---|
| Global Ischemia | Gerbil | 1-13 μM | ≥6.1 μM | IV infusion for 24h [4] |
| Focal Ischemia (MCAO) | Rat | 1-13 μM | ≥3.5 μM | SC infusion via osmotic minipump for 22.75h [4] |
| Hypoxia-Ischemia | Rat | 65-125 mg/kg (single dose) | 125 mg/kg (complete histological protection) | IP or SC injection at 3h post-HI [7] |
| Primate Stroke | Marmoset | 30-60 mg/kg | Significant functional improvement | IV infusion started 30min post-occlusion [6] |
While histological protection provides essential evidence of neuroprotection, functional outcomes are ultimately more clinically relevant. This compound has been evaluated using several sophisticated behavioral paradigms to assess long-term functional preservation.
The kindling model serves as a sensitive measure of network excitability and potential epileptogenesis following hypoxic-ischemic injury.
Detailed Protocol:
Key Findings:
Primate models provide valuable translational data due to their closer neuroanatomical similarity to humans.
Detailed Protocol:
Key Findings:
Despite promising preclinical results, clinical trials of this compound in human stroke patients have demonstrated limited efficacy, highlighting the challenges in translating animal studies to human therapeutics.
Clinical Trial Protocols:
Key Clinical Findings:
Table 3: Comparison of Neuroprotective Efficacy Across Species
| Model System | Histological Protection | Functional Protection | Therapeutic Window | Clinical Relevance |
|---|---|---|---|---|
| In vitro models | Reduced glutamate release and excitotoxicity | Not applicable | Not determined | Mechanism confirmation [1] |
| Rodent global ischemia | Significant protection of hippocampal CA1 neurons | Improved performance in radial arm maze | Up to 3 hours post-ischemia | Models cardiac arrest [4] [1] |
| Rodent focal ischemia | Dose-dependent reduction in cortical infarct volume | Improved sensorimotor function | At least 3 hours | Models ischemic stroke [4] [7] |
| Primate focal ischemia | Moderate protection of cortex and white matter | Reduced spatial neglect and motor deficits | 30 minutes post-occlusion | Close anatomical similarity to humans [6] |
| Human stroke trials | No significant effect on infarct volume | No improvement in functional outcomes | Up to 12 hours | Gold standard but disappointing [8] |
This compound represents a well-characterized neuroprotective agent with efficacy across multiple animal models of cerebral ischemia. The comprehensive protocols provided in this application note demonstrate consistent neuroprotection when the compound is administered at doses producing plasma concentrations of 3.5-13 μM, with effects observed in both histological and functional outcome measures. The GABAergic mechanism of action provides a solid theoretical foundation for its effects, with additional modulatory effects on inflammatory processes contributing to its neuroprotective profile.
However, the discrepancy between preclinical success and clinical trial failures highlights critical challenges in stroke drug development. Potential explanations include:
Future research directions should focus on:
Researchers utilizing these protocols should consider incorporating functional outcome measures alongside traditional histological endpoints, with particular attention to long-term recovery assessments that may better predict clinical translation. The kindling model described provides a particularly sensitive approach for detecting subtle network abnormalities following neuroprotective interventions.
Alcohol Withdrawal Syndrome (AWS) represents a significant clinical challenge in addiction medicine and neuropharmacology, affecting an estimated 76.3 million people worldwide with alcohol use disorders (AUDs). AWS occurs after intentional or unintentional abrupt cessation of heavy/constant alcohol consumption and manifests as a spectrum of neuropsychiatric symptoms resulting from compensatory neurochemical adaptations in the central nervous system [1]. The pathophysiological basis of AWS involves prolonged excessive alcohol consumption leading to downregulation of gamma-aminobutyric acid (GABA) receptors and upregulated N-methyl-D-aspartate (NMDA) receptor activity, creating a state of neuronal hyperexcitability upon alcohol cessation [1]. This neurochemical imbalance manifests clinically through a temporal progression of symptoms beginning with autonomic hyperactivity (6-48 hours post-cessation), potentially progressing to withdrawal seizures (6-48 hours), and culminating in delirium tremens (48-72 hours) in severe cases [1].
The clinical management of AWS has evolved significantly from fixed-dose regimens toward symptom-triggered therapy (STT), which provides medication based on objectively quantified withdrawal symptoms [2]. This approach optimizes pharmacological intervention while minimizing unnecessary medication exposure. The standard treatment for AWS involves medications that enhance GABAergic inhibition, primarily benzodiazepines, which act as positive allosteric modulators at GABA-A receptors [2]. However, clomethiazole (also known as chlormethiazole) represents a distinct pharmacological alternative that is particularly established in clinical practice throughout Europe for AWS management [3]. This compound is recognized as one of the most effective drugs for controlling withdrawal symptoms in alcohol dependence, with a unique mechanism of action and clinical profile that positions it as a valuable therapeutic option, especially in specialized treatment settings [3].
This compound is a sedative and hypnotic medication chemically derived from the thiazole moiety of thiamine (vitamin B1), though it lacks vitamin activity and instead exhibits potent central nervous system depressant properties [3] [4]. The drug is typically formulated as 192 mg soft gelatin capsules for oral administration, with rapid absorption through the gastrointestinal tract contributing to its quick onset of action, making it particularly suitable for managing acute withdrawal symptoms [5] [6]. This compound's chemical structure distinguishes it from both benzodiazepines and barbiturates, conferring a unique binding profile at GABA-A receptors that underlies its distinct clinical properties [5].
The primary mechanism of action involves positive allosteric modulation of the GABA-A receptor at a specific non-benzodiazepine binding site, potentially the barbiturate/picrotoxin site [3] [4]. Unlike benzodiazepines, this compound not only enhances GABA's effect but can also directly activate chloride ion channels at higher concentrations [4]. This dual action results in increased chloride ion influx into neurons, leading to membrane hyperpolarization and reduced neuronal excitability [6]. Additionally, this compound exhibits inhibitory effects on specific cytochrome P450 enzymes, particularly CYP2E1, which may contribute to its therapeutic profile in alcohol withdrawal by reducing the generation of reactive oxygen species during alcohol metabolism [4] [7].
This compound demonstrates linear kinetics with a relatively short elimination half-life of approximately 3.6-5 hours, which helps prevent excessive drug accumulation while requiring frequent dosing during acute withdrawal management [4]. The drug undergoes extensive hepatic metabolism, and while moderate liver disorders associated with alcoholism do not preclude its use, they may increase systemic availability and delay elimination, potentially necessitating dosage adjustments [5]. This hepatic dependency requires careful consideration in patients with severe liver impairment, as sedation may mask the onset of hepatic coma [5].
An important drug interaction profile includes this compound's inhibition of CYP2E1 and possibly CYP2A6 and CYP2B6, which may affect the plasma clearance of substrates for these enzymes, including various sedatives, anesthetics, analgesics, antidepressants, antiepileptics, and antibacterials [4] [5]. Conversely, co-administration with potent CYP3A4 inducers like carbamazepine may increase this compound clearance by up to 30%, potentially requiring dose adjustments [4]. These metabolic considerations are particularly relevant in the AUD population, where polypharmacy and compromised liver function are common.
The symptom-triggered therapy (STT) approach with this compound requires systematic assessment using validated withdrawal scales to objectively determine medication needs. While the Clinical Institute Withdrawal Assessment for Alcohol-Revised (CIWA-Ar) scale is widely recognized, the Hamburg Alcohol Withdrawal Scale (HAES) offers a simplified alternative with only six items, facilitating rapid clinical assessment [2]. The HAES assesses: (1) history of delirium and/or seizures, (2) heart rate, (3) systolic blood pressure, (4) tremors, (5) sweating, and (6) clinical overall impression, with defined point values assigned according to symptom severity [2].
Protocol initiation should begin when the patient's blood alcohol concentration (BAC) falls below 1.0‰ (0.1%) and withdrawal symptoms emerge [2]. During the critical first 24 hours, symptoms should be assessed by trained healthcare staff every 1-2 hours, then every 2-4 hours once stabilized [2]. The treatment algorithm based on HAES scores follows these parameters:
Once physical withdrawal symptoms subside (score ≤3 points at three consecutive assessments), monitoring via the structured scale can be discontinued [2].
For this compound-specific dosing in alcohol withdrawal, the following symptom-triggered regimen is recommended, adapted from the fixed-dose schedule [5]:
Table 1: this compound Dosing Protocol for Alcohol Withdrawal Syndrome
| Treatment Phase | Dosing Guidance | Frequency | Maximum Daily Dose |
|---|---|---|---|
| Initial Dose | 2-4 capsules (384-768 mg) | As needed based on assessment | 768 mg |
| Day 1 (First 24h) | 3-4 capsules (576-768 mg) | 3-4 divided doses | 768 mg |
| Day 2 | 2-3 capsules (384-576 mg) | 3-4 divided doses | 576 mg |
| Day 3 | 1-2 capsules (192-384 mg) | 3-4 divided doses | 384 mg |
| Days 4-6 | Gradual reduction until discontinuation | 2-3 divided doses | 192 mg |
The treatment duration should generally not exceed nine days, with most patients completing acute withdrawal management within 5-7 days [5]. The patient should be maintained at a level of sedation where they are sedated but rousable, with continuous monitoring for signs of oversedation or respiratory depression [5]. This STT approach has demonstrated significant advantages over fixed-dose regimens, including reduced total benzodiazepine dosage (22.50 mg vs. 115.00 mg, p < 0.001), shorter detoxification phase (48.00 h vs. 201.75 h, p < 0.001), and reduced inpatient stay (23.00 days vs. 28.00 days, p = 0.003) while maintaining comparable safety profiles [2].
Recent clinical studies have demonstrated the non-inferiority and potential advantages of this compound compared to benzodiazepines in alcohol withdrawal treatment. A 2025 naturalistic prospective study compared this compound and diazepam treatment in 50 patients undergoing AWS management, with groups matched for sex, BMI, age, smoking status, and other relevant factors [7]. The study found that both treatments were comparable in efficacy, with no significant differences in complication rates: delirium occurred in 1 of 25 this compound patients versus 2 of 25 diazepam patients; hypertensive crisis in 0 versus 2 patients; and epileptic seizures in 0 versus 1 patient, respectively [7].
Notably, the this compound group showed a non-significant trend toward shorter treatment duration (74.3 hours versus 101.8 hours, p = 0.065), suggesting potentially faster resolution of withdrawal symptoms [7]. This acceleration of recovery has important implications for patient management, as those without physical withdrawal symptoms can more readily engage in essential psychotherapeutic interventions. The comparable effectiveness extends to biomarker normalization, with both treatments showing similar reductions in liver enzymes (GGT, ASAT, ALAT) and inflammatory cytokines (IL-6, IL-10, MCP-1) over the treatment course [7].
Table 2: Comparative Clinical Outcomes: this compound vs. Diazepam
| Clinical Parameter | This compound Group | Diazepam Group | Statistical Significance |
|---|---|---|---|
| Treatment Duration | 74.3 (51.8-106.0) hours | 101.8 (74.0-133.7) hours | p = 0.065 |
| Delirium Incidence | 1/25 patients (4%) | 2/25 patients (8%) | p = 1.000 |
| Seizure Incidence | 0/25 patients (0%) | 1/25 patients (4%) | p = 1.000 |
| Hypertensive Crisis | 0/25 patients (0%) | 2/25 patients (8%) | p = 0.490 |
| Mean Cumulative Dose | 42.5 DIAZ equivalents | 45.0 DIAZ equivalents | p = 0.476 |
Beyond its GABAergic properties, this compound exhibits additional mechanisms that may confer therapeutic advantages in specific patient populations. The drug's inhibition of CYP2E1 is particularly relevant in alcohol withdrawal, as this cytochrome P450 isoform is induced by chronic alcohol consumption and generates reactive oxygen species during ethanol metabolism [7]. This oxidative stress pathway contributes to inflammatory liver damage and neuronal injury in AUD patients [7].
Theoretically, this compound's CYP2E1 inhibition should lead to faster reduction of oxidative stress markers and normalization of liver parameters compared to benzodiazepines [7]. However, the 2025 study by Springer et al. found that despite this mechanistic difference, both this compound and diazepam showed similar effects on biomarkers of oxidative stress (malondialdehyde, dityrosine) and inflammatory cytokines over a 3-5 day observation period [7]. This suggests that while unique mechanisms may exist, the primary clinical benefits of this compound remain rooted in its potent GABAergic activity rather than additional antioxidant properties during short-term withdrawal management.
Appropriate patient selection is crucial for safe and effective implementation of this compound symptom-triggered therapy. This compound is particularly suitable for inpatient settings where close monitoring is available, and should be avoided in outpatient management due to risks of misuse and potentially fatal interactions with alcohol [5]. Ideal candidates are patients with confirmed alcohol dependence experiencing moderate to severe withdrawal symptoms, without contraindications such as acute pulmonary insufficiency, history of hypersensitivity to the drug, or severe respiratory compromise [5].
Special consideration is required for elderly patients, who may experience increased bioavailability and delayed elimination of this compound, necessitating dose adjustments and enhanced monitoring for excessive sedation [5]. Those with hepatic impairment require careful titration, as moderate liver disorders associated with alcoholism may increase systemic availability, while severe liver damage increases the risk of masking hepatic coma symptoms [5]. Patients with renal impairment also warrant caution, though no specific dosage adjustment guidelines are available [5].
The risk-benefit assessment should carefully evaluate patients with history of substance use disorders, as this compound carries potential for psychological and physical dependence, particularly in individuals with addiction-prone profiles [5]. In such cases, the drug should not be prescribed to those who continue to drink alcohol or have limited supervision, given the risk of fatal respiratory depression when combined with alcohol [5].
This compound treatment requires vigilant monitoring for potential adverse effects, which commonly include nasal congestion and irritation (occurring 15-20 minutes after ingestion), conjunctival irritation, and increased bronchial secretions [5]. These symptoms are typically most pronounced with the initial dose and decrease with subsequent administrations [5]. The most significant safety concerns include:
For overdose management, no specific antidote exists, and treatment remains primarily supportive [4] [5]. The main manifestations of overdose include coma, respiratory depression, hypotension, and hypothermia, with increased airway secretions potentially leading to pneumonia [5]. Importantly, the benzodiazepine antagonist flumazenil is ineffective for this compound overdose reversal, and charcoal column hemoperfusion has not proven effective [4] [5]. Management should follow similar principles as barbiturate overdose, with emphasis on symptomatic support and mechanical ventilation if required until the drug is sufficiently metabolized [4].
The following workflow diagram illustrates the safety monitoring protocol and adverse event management pathway for this compound therapy:
This compound remains a highly effective option for managing alcohol withdrawal syndrome, particularly in inpatient settings where close supervision is available. The symptom-triggered therapy approach optimizes its use by aligning medication administration with objective assessment of withdrawal severity, minimizing both undertreatment and excessive sedation [2]. The distinct pharmacological profile of this compound, acting at a unique site on the GABA-A receptor complex, provides an alternative mechanism for enhancing inhibitory neurotransmission during the hyperglutamatergic state of alcohol withdrawal [3] [4].
Future research directions should focus on personalized treatment approaches identifying patient subgroups most likely to benefit from this compound versus benzodiazepine protocols. The potential neuroprotective properties of this compound, demonstrated in preclinical models of cerebral ischemia, warrant further investigation in the context of alcohol-related neurological damage [3]. Additionally, combination therapies and protocols integrating this compound with other modalities such as thiamine supplementation, antipsychotics for agitation, and comprehensive psychosocial support require systematic evaluation to optimize long-term outcomes in alcohol use disorder [8].
The implementation of this compound symptom-triggered therapy represents a specialized approach to alcohol withdrawal management that balances efficacy with safety considerations when applied in appropriate clinical settings with adequate monitoring protocols. Its established role in European treatment guidelines and ongoing clinical use underscore its value as a therapeutic option for this challenging clinical condition [7].
The table below summarizes the core parameters for a reversed-phase HPLC method suitable for the analysis of this compound [1].
| Parameter | Specification |
|---|---|
| Analytical Column | Newcrom R1 (reverse-phase, low silanol activity) |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |
| MS-compatible Mobile Phase | Replace Phosphoric Acid with Formic Acid |
| Detection | UV-VIS or Mass Spectrometry (MS) |
| Particle Size | 3 µm particles available for UPLC applications |
| Method Scalability | Scalable from analytical to preparative separation |
This protocol is adapted from the general method described and is designed for the determination of this compound in a research setting [1].
1. Materials and Reagents - Analytical Standard: this compound (CAS 533-45-9). - Solvents: HPLC-grade acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility). - Equipment: HPLC system equipped with a UV-VIS detector (or mass spectrometer), and a Newcrom R1 column.
2. Preparation of Solutions - Mobile Phase: Prepare a mixture of acetonitrile, water, and phosphoric acid. The exact proportion should be optimized for your specific instrument and column; the source mentions a generic mixture without a specified ratio. Filter and degas the solution before use. - Standard Solution: Accurately weigh a known amount of this compound reference standard. Dissolve and dilute with a suitable solvent (e.g., mobile phase or methanol) to obtain the desired concentration for calibration.
3. Instrumental Conditions - Column: Newcrom R1, maintained at ambient temperature. - Mobile Phase: As prepared above. - Flow Rate: 1.0 mL/min (can be adjusted for UPLC applications with 3µm particle columns). - Injection Volume: 10-20 µL. - Detection: UV detection at a wavelength suitable for this compound (to be determined from its UV spectrum). For MS detection, use electrospray ionization (ESI) in positive or multiple reaction monitoring (MRM) mode.
4. Sample Analysis - Inject the prepared standard and sample solutions. - Identify the this compound peak based on its retention time in the standard. - Quantify the analyte in samples by comparing the peak area or height to the calibration curve.
The workflow for the analysis is as follows:
This compound is not only an analyte of interest itself but is also used as a selective chemical inhibitor in cytochrome P450 (CYP) enzyme metabolism studies. The following protocol outlines its use in identifying the specific CYP enzymes involved in drug metabolism [2].
1. Experimental Objective To identify the CYP isoforms responsible for the metabolism of a new drug candidate (e.g., Trantinterol) using this compound as a CYP2E1 inhibitor.
2. Materials - Test System: Human Liver Microsomes (HLMs) or cDNA-expressed CYP enzymes. - Substrate: The drug candidate under investigation (e.g., Trantinterol at 50.0 µM). - Inhibitor: this compound (CYP2E1 inhibitor). - Cofactor: NADPH (1 mM) in Tris-HCl buffer (pH 7.4). - Internal Standard: A suitable compound for LC-MS/MS analysis.
3. Incubation Procedure - Set up incubation tubes containing HLMs (e.g., 0.5 mg mL⁻¹), the substrate (50.0 µM), and a range of this compound concentrations (e.g., 12, 24, 60, and 120 µM) in Tris-HCl buffer. - Pre-incubate the mixture for 5 minutes at 37°C. - Initiate the reaction by adding NADPH. - Incubate at 37°C for a set time (e.g., 20 minutes). - Terminate the reaction with an ice-cold solvent (e.g., methanol) containing the internal standard and an antioxidant like ascorbic acid. - Centrifuge the samples, and analyze the supernatant using UHPLC-MS/MS.
4. Data Interpretation - A concentration-dependent decrease in the formation of a metabolite in the presence of this compound indicates that CYP2E1 is involved in that metabolic pathway. - The results should be compared with those from other selective inhibitors and recombinant CYP enzymes to confirm the specific isoforms responsible.
The logical flow of the inhibition study is summarized below:
Acute ischemic stroke (AIS) represents a critical medical emergency and remains a leading cause of mortality and disability worldwide. The current standard of care focuses on reperfusion strategies, primarily intravenous tissue-type plasminogen activator (tPA) and mechanical thrombectomy. However, these approaches have significant limitations, including a narrow therapeutic window and potential for reperfusion injury. The concept of neuroprotection - interventions designed to protect vulnerable brain tissue from the ischemic cascade - has emerged as a promising strategy to extend the therapeutic window and improve functional outcomes. Among neuroprotective agents, clomethiazole (a GABA agonist) has demonstrated potential in preclinical models and clinical trials, particularly when combined with tPA thrombolysis.
The ischemic cascade in AIS begins with energy depletion leading to excitotoxic glutamate release, calcium influx, oxidative stress, and eventual neuronal cell death. This compound counteracts this process through enhancement of GABAA receptor activity, which inhibits excitotoxic glutamate effects. When combined with tPA's thrombolytic action, this approach targets both reperfusion and neuroprotection, addressing complementary mechanisms of injury. The CLASS-T trial specifically explored this combination, establishing feasibility and providing preliminary efficacy data that warrant further investigation [1] [2].
The clinical development of this compound for stroke has progressed through several key studies investigating its safety and efficacy both as monotherapy and in combination with tPA. The evidence base includes multiple randomized controlled trials that have systematically evaluated this therapeutic approach.
Table 1: Key Clinical Trials of this compound in Acute Stroke
| Trial Name | Patient Population | Intervention | Sample Size | Primary Outcome | Key Findings |
|---|---|---|---|---|---|
| CLASS [3] | Acute hemispheric stroke within 12 hours | This compound (75 mg/kg) vs placebo IV over 24 hours | 1,360 | Barthel Index ≥60 at 90 days | No significant difference overall (56.1% vs 54.8%); Improvement in TACS subgroup (40.8% vs 29.8%) |
| CLASS-T [1] | Acute ischemic stroke within 3 hours receiving tPA | tPA + this compound (68 mg/kg) vs tPA + placebo over 24 hours | 190 | Safety and feasibility | No safety concerns; Sedation more common with this compound (42% vs 13%); TACS subgroup showed improved Barthel (52.9% vs 44.7%) |
| CLASS-I [4] [2] | Major ischemic stroke (TACS) | This compound vs placebo | 1,200 (planned) | Functional independence | No significant benefit in target population |
Quantitative analysis of trial outcomes provides crucial insights into the potential benefits and risks of this compound and tPA combination therapy. The data demonstrate a consistent pattern of effects across different patient populations and outcome measures.
Table 2: Detailed Efficacy and Safety Outcomes from CLASS-T Trial
| Outcome Measure | This compound + tPA (n=97) | Placebo + tPA (n=93) | P-value / Odds Ratio | Notes |
|---|---|---|---|---|
| Mortality (90-day) | 15 (15.5%) | 9 (9.7%) | p=0.26 | Not statistically significant |
| Serious Adverse Events | 47 events | 48 events | NS | Comparable safety profile |
| Sedation (any) | 42% | 13% | p<0.05 | Most common side effect |
| Treatment withdrawal | 15.6% (CLASS data) | 4.2% (CLASS data) | p<0.05 | Predominantly due to sedation |
| Barthel Index >60 (TACS) | 52.9% | 44.7% | OR 1.39 (95% CI 0.60-3.23) | Not statistically significant |
| TACS Population | 53% | 41% | NA | Imbalance in subgroup distribution |
The CLASS trial demonstrated that while this compound showed no overall benefit, a predefined subgroup of patients with Total Anterior Circulation Syndrome (TACS) - representing major strokes with likely large ischemic areas - showed an approximately 11% absolute improvement in functional independence [3]. This finding suggested that patients with more severe strokes might derive greater benefit from neuroprotective therapy, possibly because they have more tissue at risk in the ischemic penumbra. This hypothesis was further explored in the subsequent CLASS-T trial, which specifically evaluated the combination in tPA-treated patients [1].
Understanding the pharmacokinetic profile of this compound is essential for optimal dosing in acute stroke patients. Population pharmacokinetic analysis from 1,546 patients across three phase III studies revealed several key parameters and covariates that influence drug exposure.
Table 3: Population Pharmacokinetic Parameters of this compound
| Parameter | Estimate (75 kg patient) | Interindividual Variability | Clinical Relevance |
|---|---|---|---|
| Clearance (CL) | 52.7 L/h | 48% | Increased by body weight and enzyme-inducing drugs |
| Central Volume (V1) | 82.5 L | 53% | Increases with body weight (1.1 L/kg) |
| Intercompartment Clearance (Q) | 167 L/h | 42% | - |
| Peripheral Volume (V2) | 335 L | 54% | Increases with body weight (4.7 L/kg) |
| Target Concentration | >10 μmol/L | - | Desired steady-state level |
The population analysis established that this compound follows a two-compartment model with substantial between-patient variability. Body weight significantly impacts both clearance and volume of distribution, supporting weight-based dosing. Concomitant administration of liver enzyme-inducing drugs increases clearance by approximately 40%, potentially necessitating dose adjustment in patients taking such medications [4].
Sedation represents the most significant adverse effect of this compound, requiring careful monitoring and protocolized management. The clinical trials implemented a structured approach to sedation assessment and dose adjustment.
Table 4: Sedation Scale and Management Protocol
| Sedation Score | Clinical Description | Management Action |
|---|---|---|
| 1 | Fully awake | Continue infusion |
| 2 | Drowsy but answers when spoken to | Continue infusion |
| 3 | Answers slowly when spoken to | Continue infusion; increase monitoring |
| 4 | Reacts when spoken to but does not answer | Stop infusion; monitor every 15 minutes |
| 5 | Reacts only to pain | Stop infusion; monitor every 15 minutes |
| 6 | Does not react to pain | Stop infusion; monitor every 15 minutes |
The assessment scale provides an objective measure of sedation severity, enabling consistent monitoring across clinical settings. The protocol specifies that when sedation decreases to level 3 or less, the infusion may be resumed at half the previous rate [4]. This approach balances the neuroprotective goal of maintaining therapeutic this compound levels while minimizing excessive sedation that could compromise neurological assessment or airway protection.
Purpose: To standardize the administration of this compound in combination with tPA for acute ischemic stroke patients in clinical trials.
Inclusion Criteria:
Exclusion Criteria:
Medication Preparation:
Monitoring Protocol:
Dose Modification Guidelines:
Objective: To characterize this compound population pharmacokinetics and exposure-response relationships in acute stroke patients.
Blood Sampling Schedule:
Sample Processing:
Analytical Method Details:
The following diagram illustrates the experimental workflow for the combination therapy protocol:
> Figure 1: Experimental workflow for this compound and tPA combination therapy protocol
Primary Efficacy Endpoint:
Sample Size Justification:
Subgroup Analyses:
Safety Analysis:
Successful implementation of this compound and tPA combination therapy requires careful consideration of the acute stroke workflow. The time-sensitive nature of both interventions demands efficient coordination between emergency department, neurology, pharmacy, and nursing staff. The CLASS-T trial demonstrated the feasibility of this combination approach, though it highlighted that many patients received this compound several hours after thrombolysis initiation [1]. Future protocols should emphasize earlier administration of the neuroprotectant, ideally during or immediately after tPA infusion.
The following diagram illustrates the proposed mechanism of action and therapeutic targets:
> Figure 2: Mechanism of action of this compound and tPA combination therapy
Based on subgroup analyses from the CLASS trials, the optimal candidates for this compound therapy appear to be those with:
While the current evidence for this compound and tPA combination therapy shows promise but not definitive benefit, several research avenues remain:
The neuroprotective landscape in acute stroke continues to evolve, with recent trials like ESCAPE-NA1 showing promise for other agents in specific populations [2]. The experience with this compound provides valuable insights for future neuroprotection trials, particularly regarding patient selection, combination with reperfusion therapies, and management of sedative side effects.
The combination of this compound with tPA represents a rational therapeutic approach targeting both reperfusion and neuroprotection in acute ischemic stroke. While definitive efficacy remains unproven, the CLASS and CLASS-T trials established the safety and feasibility of this combination and suggested potential benefit in patients with major strokes (TACS). The detailed protocols presented herein provide researchers with methodologies for further investigating this treatment strategy. Careful attention to patient selection, timing of administration, and sedation management is essential for optimizing the risk-benefit profile. As stroke therapy continues to advance, neuroprotective agents like this compound may find their place in personalized treatment approaches tailored to individual patient characteristics and stroke mechanisms.
Clomethiazole (also known as chlormethiazole) is a sedative-hypnotic agent with a well-established history in geriatric medicine, particularly for managing restlessness, agitation, and severe insomnia in elderly patients. Structurally derived from the thiazole moiety of thiamine (vitamin B1), this compound exhibits sedative, hypnotic, and anticonvulsant properties through its primary action as a positive allosteric modulator at the γ-aminobutyric acid type A (GABAA) receptor complex [1] [2]. Unlike benzodiazepines that bind to distinct sites on the GABAA receptor, this compound interacts with the barbiturate/picrotoxin binding site, enhancing GABAergic inhibition by increasing chloride ion conductance and promoting neuronal membrane hyperpolarization [1] [2]. This molecular mechanism underlies both its therapeutic effects and safety profile considerations in vulnerable elderly populations.
The pharmacological profile of this compound is characterized by several features particularly relevant to geriatric practice. Beyond its GABAergic actions, experimental evidence suggests this compound may also enhance the activity of glycine, another inhibitory neurotransmitter, though the clinical significance of this additional mechanism remains uncertain [3]. The drug demonstrates favorable pharmacokinetics in elderly patients, with a half-life of approximately 3-5 hours, potentially reducing risks of accumulation compared to longer-acting alternatives [2]. Recent meta-analyses have confirmed that this compound significantly increases sleep duration (standardized mean difference = 0.61; 95% CI = 0.11-1.11; p = 0.02) and improves sleep quality compared to placebo in older adults with insomnia, with better tolerability than comparative sedative agents [4]. These characteristics position this compound as a valuable therapeutic option when appropriately targeted to specific clinical scenarios in elderly patients.
Table 1: Key Pharmacological Properties of this compound
| Parameter | Characteristics | Clinical Significance |
|---|---|---|
| Chemical Structure | Thiazole derivative structurally related to thiamine (vitamin B1) | Unique structure unrelated to benzodiazepines or barbiturates |
| Primary Mechanism | Positive allosteric modulator at GABAA receptor (barbiturate/picrotoxin site) | Enhances GABAergic inhibition; distinct from benzodiazepine binding |
| Additional Mechanisms | Potential glycine enhancement; high efficacy at α4-subunit containing GABAA receptors | Possible broader inhibitory neurotransmission effects |
| Metabolism | Hepatic via CYP450 system (CYP2E1, CYP2B6, possibly CYP2A6) | Inhibits CYP2E1; interactions with substrates of these enzymes |
| Elimination Half-life | 3.6-5 hours | Short duration reduces accumulation risk in elderly |
| Active Metabolites | None significant | Simplified pharmacokinetic profile |
This compound is specifically indicated for the management of restlessness and agitation in elderly patients, short-term treatment of severe insomnia in this population, and the treatment of alcohol withdrawal symptoms under close hospital supervision [5]. The drug's therapeutic profile makes it particularly suitable for geriatric patients who may be more vulnerable to adverse effects from longer-acting sedative agents. Evidence from randomized controlled trials demonstrates that this compound significantly improves both sleep duration and quality in elderly patients with insomnia, with one study showing more patients achieving adequate quality of sleep compared to those receiving other hypnotic drugs (OR = 1.44; 95% CI = 1.04-1.98; p = 0.03) [4]. Additionally, clinical experience supports its use as a second-line treatment for delirium in some cases, though this represents an off-label application requiring careful supervision [1].
The suitability of this compound for geriatric patients is further supported by its tolerability profile. A systematic review and meta-analysis of eight randomized controlled trials with 424 elderly patients found that drop-out rates were significantly lower under this compound treatment compared to other sedative agents (OR = 0.51; 95% CI = 0.26-0.99; p = 0.05), suggesting better overall tolerability in this population [4]. Side effects such as "hangover" and daytime drowsiness occurred less frequently during this compound treatment compared to other drugs in three out of four studies, though these differences were not statistically significant in the pooled analysis (OR = 0.24; 95% CI = 0.04-1.48; p = 0.12) [4]. This favorable balance between efficacy and tolerability makes this compound a valuable option in the limited therapeutic arsenal for treating sleep disturbances and agitation in elderly patients.
Table 2: this compound Dosing Protocols for Elderly Patients
| Indication | Initial Dose | Dosing Schedule | Maximum Recommended Duration | Special Considerations |
|---|---|---|---|---|
| Restlessness/Agitation | 5 mL syrup | Three times daily | As short as possible; review regularly | Lower body weight or frailty may require dose reduction |
| Severe Insomnia | 5-10 mL syrup | Once before bedtime | Short-term only; regular review | Start with 5 mL; increase only if necessary and tolerated |
| Alcohol Withdrawal (Hospitalized) | Day 1: 45-60 mL total | Divided into 3-4 doses | 9 days maximum; taper over days 4-6 | Patient should be sedated but rousable; monitor respiratory function |
When compared to alternative sedative agents, this compound demonstrates particular advantages in elderly populations. A double-blind, double-dummy, placebo-controlled trial involving 62 elderly in-patients with insomnia compared this compound (384 mg) with lormetazepam (1 mg) and placebo over 7 nights. Both active treatments significantly increased sleep duration, reduced sleep latency, and improved sleep quality without impairing next-morning reaction times or showing clinical evidence of accumulation after one week of continuous dosing [6]. This suggests this compound offers comparable efficacy to benzodiazepines with potentially fewer residual effects in frail elderly patients—an important consideration given the heightened sensitivity to central nervous system depressants in this population.
Dosing protocols for this compound must be carefully adjusted for elderly patients due to age-related physiological changes that can alter drug disposition and effects. The increased bioavailability and delayed elimination observed in older patients necessitate cautious dosing, typically initiating therapy at the lower end of the recommended range [5]. For insomnia, treatment should begin with 5 mL of the syrup before bedtime, increasing to 10 mL only if necessary and tolerated [5]. Importantly, as with all psychotropic medications in elderly patients, this compound therapy should be maintained for the shortest possible duration, with regular reviews and prompt discontinuation once therapeutic objectives are achieved [5]. This approach minimizes the risks of tolerance, dependence, and other adverse consequences associated with prolonged sedative use in older individuals.
This compound administration is associated with a range of potential adverse effects that require careful monitoring, particularly in elderly patients who may be more vulnerable to their consequences. The most common side effects include nasal congestion and irritation, which typically occur 15-20 minutes after drug ingestion and may be accompanied by conjunctival irritation in some cases [5]. These symptoms are often most pronounced after the initial dose and tend to decrease in severity with subsequent administrations. Other frequently reported adverse effects include headache, gastrointestinal disturbances, and increased nasopharyngeal or bronchial secretions, which may pose particular concerns for patients with compromised respiratory function [5].
Of greater concern are the potentially serious adverse effects that necessitate careful patient selection and monitoring. Excessive sedation represents one of the most significant risks, especially with higher doses or when prescribed for daytime sedation in elderly patients [5]. Respiratory depression is another serious concern, particularly at higher doses or when this compound is combined with other central nervous system depressants such as alcohol or benzodiazepines [7]. Cardiovascular effects including hypotension and bradycardia have been reported, which may lead to dizziness, fainting, or falls—particularly dangerous consequences for elderly patients [7]. Additionally, although rare, this compound has been associated with hepatotoxicity manifested by reversible increases in transaminases or bilirubin, as well as severe skin reactions such as bullous eruptions [5].
Table 3: Adverse Effects and Risk Management Strategies
| Adverse Effect | Incidence | Risk Factors | Management Strategies |
|---|---|---|---|
| Nasal/Conjunctival Irritation | Very common | Initial dosing; younger patients | Usually self-limiting; reassure patients; typically decreases with continued use |
| Excessive Sedation | Common | Higher doses; elderly; concomitant CNS depressants | Dose reduction; avoid activities requiring alertness; monitor respiratory function |
| Respiratory Depression | Serious (less common) | High doses; pulmonary disease; drug combinations | Respiratory monitoring; avoid in uncompensated respiratory insufficiency |
| Hypotension/Bradycardia | Less common | Cardiovascular disease; concomitant beta-blockers | Monitor blood pressure and heart rate; caution with propranolol coadministration |
| Dependence/Withdrawal | With prolonged use | History of substance abuse; prolonged high-dose therapy | Avoid abrupt discontinuation; gradual tapering; not recommended for outpatient alcoholics |
This compound is contraindicated in patients with known hypersensitivity to the active substance or any excipients, and those with acute pulmonary insufficiency due to the risk of respiratory depression [5]. Special precautions are necessary for patients with sleep apnea syndrome, chronic pulmonary insufficiency, hepatic impairment, or chronic renal disease, as these conditions may alter drug metabolism or exacerbate susceptibility to adverse effects [5]. Particular caution is warranted in patients with gross liver damage and decreased liver function, as sedation may mask the onset of hepatic coma [5].
Elderly patients require special consideration when prescribing this compound due to age-related changes in pharmacokinetics and pharmacodynamics. Increased bioavailability and delayed elimination have been observed in older patients, potentially leading to accumulation and enhanced effects [5]. The formulation contains small amounts of ethanol (0.13% v/v) and sorbitol (350 mg/mL), which should be considered in patients with alcohol intolerance or rare hereditary fructose intolerance [5]. Perhaps most importantly, this compound should be used with extreme caution in individuals known to be addiction-prone or those with histories suggesting they might increase doses on their own initiative, as the drug carries risks of producing psychological and physical dependence [5]. Withdrawal symptoms including convulsions, tremors, and organic psychosis have been reported after prolonged administration of high doses, necessitating careful supervision and gradual dose reduction when discontinuing treatment.
In Vitro GABAergic Activity Assay The GABAergic activity of this compound can be evaluated using radioligand binding studies and chloride flux assays in neuronal cell cultures or brain membrane preparations. The protocol begins with the preparation of rat cortical synaptosomes or transfected cell lines expressing specific GABAA receptor subunits. Tissue samples are homogenized in ice-cold 0.32 M sucrose solution and centrifuged at 1000 × g for 10 minutes, with the resulting supernatant further centrifuged at 20,000 × g for 20 minutes to obtain the crude synaptosomal fraction [1].
For receptor binding studies, membrane preparations are incubated with [35S]TBPS (t-butylbicyclophosphorothionate) in the presence or absence of this compound at concentrations ranging from 10 nM to 100 μM. Non-specific binding is determined using 100 μM picrotoxin. After incubation at 37°C for 90 minutes, samples are rapidly filtered through Whatman GF/B filters and washed with ice-cold buffer, with radioactivity measured using liquid scintillation counting [1]. This compound typically demonstrates inhibition of [35S]TBPS binding by increasing the dissociation rate and decreasing binding affinity, indicating GABAA receptor-channel activation. Electrophysiological assessments using patch-clamp techniques on cultured neurons can further characterize the compound's effects on chloride conductance and membrane hyperpolarization.
Neuroprotection Screening in Ischemia Models The neuroprotective properties of this compound can be evaluated in models of focal cerebral ischemia. The protocol involves subjecting male Wistar rats (250-300 g) to transient middle cerebral artery occlusion (MCAO) under halothane anesthesia. This compound is administered intravenously at doses of 25-100 mg/kg or orally at 50-200 mg/kg at various time points post-occlusion (e.g., 15 minutes, 1 hour, 2 hours) [1].
Neurological deficit scores are evaluated at 24-hour intervals using standardized scales assessing motor function, coordination, and reflex responses. Infarct volume is quantified after 72 hours using 2,3,5-triphenyltetrazolium chloride (TTC) staining, where viable tissue stains red while infarcted areas remain pale. Histopathological analysis includes H&E staining and immunohistochemistry for markers of neuronal damage such as caspase-3 and MAP2. This compound has demonstrated significant neuroprotection in such models, with histological preservation observed up to 7 days post-insult and functional benefits extending to 90 days in some studies [1].
Geriatric Insomnia Clinical Trial Protocol A standardized protocol for evaluating this compound in elderly patients with insomnia involves a randomized, double-blind, placebo-controlled design with active comparator. Participants aged 65 years or older with confirmed insomnia diagnosis (DSM-5 criteria) are randomized to receive this compound (384 mg), placebo, or an active comparator (e.g., lormetazepam 1 mg) for 7 nights [6].
Primary efficacy endpoints include objective sleep parameters measured by polysomnography (total sleep time, sleep onset latency, wake after sleep onset) and subjective sleep quality assessed using the Leeds Sleep Evaluation Questionnaire. Safety assessments encompass next-morning psychomotor performance (digit symbol substitution test, critical flicker fusion frequency), daytime drowsiness using the Stanford Sleepiness Scale, and comprehensive adverse event monitoring. This design has previously demonstrated that this compound significantly increases sleep duration (SMD = 0.61; 95% CI = 0.11-1.11; p = 0.02) without impairing next-day reaction times or showing evidence of clinical accumulation after 7 nights of continuous dosing [4] [6].
Alcohol Withdrawal Management Protocol For alcohol withdrawal treatment in hospitalized patients, a standardized this compound protocol begins with an initial dose of 10-20 mL, repeated if necessary after several hours based on clinical response [5]. The day 1 total dosage typically ranges from 45-60 mL, divided into 3-4 doses, with subsequent tapering to 30-40 mL on day 2, 20-30 mL on day 3, and further gradual reduction until discontinuation by day 6-9 [5].
Patients should be monitored using the Clinical Institute Withdrawal Assessment for Alcohol (CIWA-Ar) scale every 4-6 hours during the initial 48 hours, with dosage adjustments to maintain mild-moderate sedation (rousable but calm). Vital signs (blood pressure, heart rate, respiratory rate, oxygen saturation) require hourly monitoring during initial treatment, extending to 4-hour intervals once stabilized. Continuous pulse oximetry is recommended for patients with additional risk factors for respiratory depression. Treatment beyond 9 days is not recommended due to dependence risks, with gradual dose reduction rather than abrupt discontinuation [5].
This compound is classified as a prescription-only medicine in most jurisdictions, with specific restrictions regarding its use in outpatient settings, particularly for patients with history of substance abuse [5] [2]. In the United Kingdom, it is available under the brand name Heminevrin as 31.5 mg/mL syrup, with the most recent SmPC update in November 2025 [5]. Brazil classifies this compound as a Class C1 controlled substance, while in the United States it remains a prescription-only medication with warnings about its potential for abuse and dependence [2].
The drug carries a Black Box Warning in some regions regarding its potential for fatal respiratory depression when combined with alcohol, particularly in patients with cirrhosis [5]. This risk profile necessitates careful patient selection and monitoring, especially in elderly patients with multiple comorbidities and concomitant medications. Regulatory guidelines emphasize that this compound should not be prescribed for alcohol-dependent individuals who continue to drink alcoholic beverages, and its use should generally be restricted to hospital settings or specialized outpatient units with close monitoring [5]. Additionally, the medication is not recommended as first-line treatment for any indication due to its toxicity profile compared to alternatives like benzodiazepines, particularly for patients with elevated risk for drug abuse [2].
The following diagram illustrates the key risk management and mitigation strategies for this compound use in elderly patients:
Figure 1: Risk Management Protocol for this compound Use in Elderly Patients
This compound represents a valuable therapeutic option for specific clinical scenarios in elderly patients, particularly for short-term management of severe insomnia, restlessness, and agitation. Its unique mechanism of action as a GABAA receptor modulator at the barbiturate/picrotoxin site differentiates it from benzodiazepines and may contribute to its favorable efficacy and tolerability profile in geriatric populations. Evidence from randomized controlled trials and meta-analyses supports its effectiveness in improving sleep duration and quality with potentially fewer residual effects compared to alternative sedative agents.
However, the use of this compound requires careful attention to its narrow therapeutic index, particularly in elderly patients with age-related alterations in drug metabolism and elimination. The potential for respiratory depression, drug interactions, and dependence necessitates judicious prescribing, appropriate patient selection, and close monitoring. When used within its recommended parameters—appropriate indications, careful dosing, limited duration, and adequate supervision—this compound remains a useful tool in the geriatric psychopharmacology armamentarium. Future research directions should focus on direct comparisons with newer sedative agents and exploration of its potential neuroprotective properties in age-related neurological conditions.
Excessive sedation is the main dose-limiting side effect of clomethiazole. Clinical trials use a specific six-point scale to monitor sedation levels [1]:
| Score | Description of Sedation Level |
|---|---|
| 1 | Fully awake |
| 2 | Drowsy but answers when spoken to |
| 3 | Answers slowly when spoken to |
| 4 | Reacts when spoken to but does not answer |
| 5 | Reacts only to pain |
| 6 | Does not react to pain |
A score of 4 or above is classified as excessive sedation and requires intervention [1]. The risk of sedation is influenced by specific patient factors [1]:
The following workflow, based on clinical trial protocols, outlines the steps for managing a patient who becomes excessively sedated during infusion [1].
Understanding the drug's properties is key to safe administration. The table below summarizes important pharmacological and dosing data.
| Aspect | Details | Clinical Implications |
|---|---|---|
| Mechanism of Action | Positive allosteric modulator at GABAA receptor[bibliography citation:4][bibliography citation:5]. | Synergistic effects with other CNS depressants (alcohol, benzodiazepines); profound CNS/respiratory depression possible[bibliography citation:1][bibliography citation:4]. |
| Typical Half-Life | 3.6 - 5 hours (oral); 6.6 hours (IV)[bibliography citation:4][bibliography citation:5]. | Sedative effects are prolonged; monitor beyond the infusion period. |
| IV Infusion Regimen | Loading: 6 mg/kg over 0.25h Maintenance: 31 mg/kg from 0.25-8h, then 31 mg/kg from 8-24h (Total: 68 mg/kg over 24h)[bibliography citation:6]. | Strict adherence to weight-based dosing is critical. This regimen targets a plasma concentration >10 µmol/L [1]. | | Antidote | No specific antidote (Flumazenil is ineffective)[bibliography citation:5]. | Management of overdose is supportive, primarily with mechanical ventilation until the drug is cleared [2]. |
| Question | Evidence-Based Answer & Key Data | Primary Source / Citation |
|---|---|---|
| 1. What is the primary mechanism of action of Clomethiazole? | Positive allosteric modulator of GABAA receptor. Enhances GABAergic inhibition, increasing chloride ion influx, causing neuronal hyperpolarization and reduced excitability. Binds to a unique, non-benzodiazepine site (e.g., barbiturate/picrotoxin site). [1] [2] [3] | [1] [2] [3] |
| 2. What is the core risk of respiratory depression? | Potentiation of GABAergic transmission depresses neuronal activity in brainstem regions controlling breathing, leading to dose-dependent respiratory depression. [4] [2] [3] | [4] [2] [3] |
| 3. Which patient populations are at highest risk? | Patients with liver impairment (reduced metabolism), elderly, and those with pre-existing respiratory insufficiency. [2] [3] | [2] [3] |
| 4. What is the most critical drug interaction? | Alcohol. Combined use can cause severe, potentially fatal respiratory depression. Avoid concomitant use. [4] [3] | [4] [3] |
| 5. How does this compound compare to benzodiazepines in toxicity? | Considered more toxic and dangerous in overdose compared to benzodiazepines like diazepam. [3] | [3] |
| 6. Is there a specific antidote for overdose? | No. Flumazenil (benzodiazepine antidote) is ineffective. Overdose treatment requires supportive care, primarily mechanical ventilation, until the drug is cleared. [3] | [3] |
For researchers investigating the respiratory safety profile of this compound, the following validated clinical study protocol provides a robust methodological framework.
Protocol: Investigating this compound's Effects in Ventilated Patients with Severe Head Injury [5]
The diagram below illustrates the core mechanism of action of this compound and the pathway to its therapeutic and adverse effects, including respiratory depression.
The experimental workflow for the clinical safety protocol is outlined below.
A key concept for preventing tolerance and dependence is the Dual Pharmacophore Hypothesis, which suggests clomethiazole's effects are mediated by more than one mechanism [1].
The diagram below illustrates how this hypothesis separates the drug's effects.
Research on methiazole analogues has identified compounds with varying degrees of dependence on GABAA receptor signaling for their neuroprotective effects, providing a path to disentangle efficacy from adverse effects [1].
The table below summarizes the profile of key analogues compared to the parent compound, this compound.
| Compound | Neuroprotective Efficacy | Dependence on GABAA Signaling | GABAA Potentiation in Oocytes (α1β2γ2) | Key Characteristics & Implications |
|---|---|---|---|---|
| This compound (CMZ) | Effective in multiple animal models [1] [4] | High (Protection blocked by picrotoxin in most models) [1] | Potentiates receptor function [1] | Parent compound; established efficacy but high risk of tolerance/dependence [2]. |
| GN-28 | Retained against OGD, glutamate, NMDA, and oAβ insults [1] | High (Protection universally sensitive to picrotoxin) [1] | Potentiates receptor function [1] | Represents the GABA-dependent pharmacophore; likely to share tolerance/dependence liabilities. |
| GN-38 | Retained against OGD, glutamate, NMDA, and oAβ insults [1] | Largely insensitive to picrotoxin blockade [1] | Weak inhibitory effect [1] | Represents the secondary, non-sedative pharmacophore; primary candidate for reduced tolerance/dependence. |
For researchers investigating tolerance and dependence mechanisms, here are summaries of key methodologies from the literature.
This protocol is fundamental for screening novel compounds and determining the role of GABAA receptors in their neuroprotective effects [1].
Understanding the relationship between drug exposure, brain penetration, and sedative effects is crucial for predicting dependence potential [4].
The workflow for the in-vitro neuroprotection assay is summarized below.
Q: What is the major safety concern when handling this compound in an experimental setting? A: The primary concern is its high toxicity in overdose, which can be fatal, especially when combined with other CNS depressants like alcohol [2]. Unlike benzodiazepine overdoses, the effects cannot be reversed with flumazenil. Treatment for overdose is supportive and may require mechanical ventilation until the drug is cleared [2].
Q: Besides GABA potentiation, what other pharmacological interactions are relevant? A: this compound is a potent inhibitor of several cytochrome P450 enzymes, particularly CYP2E1 [2] [5] [6]. This can slow the metabolism of ethanol and other drugs, leading to significant drug-drug interactions. Its own clearance can be increased by co-administration with CYP3A4 inducers like carbamazepine [2].
Q: Have there been clinical efforts to repurpose this compound for other indications? A: Yes, based on strong neuroprotective data in animal models, this compound was advanced into large Phase III clinical trials for acute stroke. However, it failed to demonstrate efficacy in the general stroke population, though a signal of benefit was seen in a subgroup of patients with major ischaemic stroke [7] [1]. This failure halted its development for this indication.
FAQ 1: Why is flumazenil ineffective in reversing clomethiazole-induced sedation or overdose? Flumazenil is a competitive antagonist specifically at the benzodiazepine binding site on the GABAA receptor [1] [2]. In contrast, this compound acts as a positive allosteric modulator at the barbiturate/picrotoxin site of the same receptor [3] [4]. Since their binding sites are distinct, flumazenil cannot displace this compound or reverse its effects.
FAQ 2: What is the primary risk in a this compound overdose, and how should it be managed? The primary risk is profound central nervous system (CNS) and respiratory depression [4]. The cornerstone of management is supportive care, particularly securing the airway and providing mechanical ventilation until the drug is sufficiently metabolized and the patient can breathe independently [4]. Treatment for an isolated this compound overdose does not involve a specific pharmacological antidote.
FAQ 3: How does the safety profile of this compound compare to benzodiazepines in a research or clinical context? this compound is considered more toxic than benzodiazepines [4]. Its high toxicity and potential for fatal overdose, especially when combined with other CNS depressants like alcohol, are key reasons it is not recommended as a first-line treatment and its use is often restricted to controlled inpatient settings [5] [4].
The following diagram illustrates the distinct binding sites of this compound and flumazenil on the GABAA receptor, which is the fundamental reason for flumazenil's inefficacy.
For researchers conducting animal studies or clinical trials, the following steps are critical in a suspected overdose scenario. This protocol is synthesized from the available literature on its clinical use and toxicity [5] [4].
Step 1: Immediate Assessment and Stabilization
Step 2: Decontamination (Consider with Caution)
Step 3: Supportive Care and Monitoring
Step 4: Specific Measures
The table below summarizes critical safety information relevant for risk assessment in pre-clinical and clinical research.
| Safety Parameter | Description & Implication for Research |
|---|---|
| Mechanism of Action | Positive allosteric modulator at GABAA receptor (barbiturate site) [3] [4]. Implication: Risk of profound CNS depression; not reversible with flumazenil. |
| Toxicity Profile | High toxicity in overdose; narrow therapeutic window [4]. Implication: Requires careful dose escalation and stringent safety monitoring in trials. |
| Primary Overdose Risk | Respiratory depression leading to arrest [4]. Implication: Studies must have immediate access to intubation and ventilation equipment. |
| Antidote Status | No specific antidote exists. Flumazenil is not effective [4]. Implication: Research protocols must emphasize supportive care as the primary overdose response. |
| Drug Interactions | Potent inhibitor of CYP2E1, CYP2B6, and possibly CYP2A6 [4]. Implication: High potential for pharmacokinetic interactions with co-administered drugs that are substrates of these enzymes. |
The following table consolidates quantitative data from pivotal animal studies on clomethiazole's efficacy in models of cerebral ischemia.
| Ischemia Model | Animal Subject | Effective Dosing & Plasma Concentration | Therapeutic Time Window | Primary Outcome | Citation |
|---|---|---|---|---|---|
| Transient Forebrain Ischemia (5-min insult) | Gerbils | 100 mg/kg (subcutaneous) | Up to 4 hours post-ischemia | Significant protection in hippocampal CA1 and CA4 regions at 1 and 4 hours. | [1] |
| Global Ischemia | Gerbils | IV infusion to steady-state plasma conc. of ≥6.1 µM for 24 hours | Infusion initiated after ischemia | Neuroprotection achieved at this clinically relevant plasma concentration. | [2] |
| Focal Ischemia (tMCAO) | Rats | SC infusion via minipump to steady-state plasma conc. of ≥3.5 µM over 22.75 hours | Infusion initiated after ischemia | Neuroprotection achieved at this clinically relevant plasma concentration. | [2] |
For researchers looking to replicate or build upon these studies, here are the detailed methodologies.
This study established the 4-hour post-insult therapeutic window.
This study identified the neuroprotective plasma concentrations.
When interpreting these results, it is essential to consider the following challenges and contradictory evidence.
Lack of Recent Clinical Translation: Despite promising animal data, a clinical trial (CLASS-T) in acute ischemic stroke patients, where this compound was administered alongside intravenous thrombolysis within 3 hours of onset, did not find a significant effect on the primary clinical outcome (Barthel Index) [3]. This highlights the well-documented difficulty in translating neuroprotective effects from animal models to human stroke patients [4].
Reported Lack of Efficacy: One study in a rat model of global cerebral ischemia found that this compound administered either before or 1 hour after ischemia had no significant effect on neurochemical, behavioral, or histological outcomes [5]. This suggests that the efficacy of this compound may be highly dependent on the specific model and experimental conditions.
Potential for "Neuro-Overprotection": Research has raised a cautionary note that effective histological neuroprotection does not guarantee normal long-term brain function. One study found that while a high dose of this compound (125 mg/kg) prevented cellular degeneration in a hypoxic-ischemic injury model, it also induced long-term cellular dysfunction, altering hippocampal network activity and kindling rates [6].
Drug Metabolism Considerations: A 2023 mechanistic study indicates that this compound is a mechanism-based inactivator of key cytochrome P450 enzymes (CYP2E1, CYP3A4, CYP2D6), forming reactive metabolites and potentially leading to complex drug-drug interactions [7]. This is a critical factor for designing combination therapies.
The primary proposed mechanism of this compound is its action as a positive allosteric modulator of the GABAA receptor, enhancing inhibitory signaling in the brain to counter the excitotoxicity that occurs during ischemia [3]. The following diagram outlines the general experimental workflow for evaluating this compound derived from the cited studies.
Based on the available evidence, this compound demonstrates a neuroprotective time window of at least 4 hours in animal models of ischemia, with efficacy tied to achieving plasma concentrations above 3.5-6.1 µM. However, its failure in clinical trials and reports of functional side effects suggest its path as a therapeutic for stroke is challenging.
Q1: What is the primary metabolic concern with this compound? The primary concern is its mechanism-based inactivation (MBI) of cytochrome P450 (P450) enzymes. While the catalyzed biotransformation of thiazole-containing drugs like CLM can produce reactive metabolites, a 2023 study indicates that CLM mainly displays P450-inhibitory activity by forming covalent adducts with the enzyme itself, preventing further metabolism into reactive metabolites that could cause toxicity and adverse drug interactions [1] [2].
Q2: Which cytochrome P450 isozymes are involved in CLM metabolism? Molecular docking studies show that CLM binds to several human P450 isozymes. The primary isozymes involved are CYP2E1, CYP3A4, and CYP2D6 [1] [2]. CLM is also classified as a known CYP2E1 inhibitor [3].
Q3: What are the proposed metabolic pathways for CLM? A comprehensive study proposed seven distinct biotransformation routes for CLM catalyzed by P450 enzymes [1] [2]:
The quantitative data on the energy barriers for these pathways are summarized in the table below.
Table 1: Energy Barriers for Key CLM Metabolic Pathways
| Proposed Metabolic Pathway | Description of Rate-Determining Step | Energy Barrier (kcal mol⁻¹) |
|---|---|---|
| C-N Epoxidation (Oxaziridine formation) | Rate-determining step for the prevailing pathway [1]. | 8.74 (LS state) / 10.07 (HS state) [1] |
| CLM-methyl Hydroxylation | H-abstraction energy barrier; kinetically competitive [1]. | 12.58 (quartet state) / 14.52 (doublet state) [1] |
Q4: What are the clinical implications of CLM's metabolism? The formation of covalent adducts with P450 enzymes explains CLM's known activity to suppress P450, which is why it is used in treating alcohol withdrawal syndrome—it helps reduce the generation of free radicals and liver damage associated with P450 activity [1] [2]. From a safety perspective, the most common adverse effect is sedation [4]. Other noted effects include nasal/conjunctival irritation, headache, and rare instances of skin rash. Intravenous use requires careful monitoring due to risks of respiratory depression, hypotension, and phlebitis [4].
Challenge: Interpreting results from CLM biotransformation experiments.
Challenge: Designing experiments to study CLM metabolite toxicity.
Challenge: Ensuring experimental safety and reproducibility.
The diagram below illustrates the key metabolic pathways of this compound, highlighting the competition between the formation of a covalent adduct (leading to enzyme inhibition) and other potential metabolic outcomes.
The dosing and duration of clomethiazole can follow a fixed tapering schedule or a more dynamic symptom-triggered approach.
| Treatment Day | This compound Dosage (mg per day) |
|---|---|
| Day 1 | 3 × 384 mg |
| Day 2 | 4 × 384 mg |
| Day 3 | 3 × 384 mg |
| Day 4 | 2 × 384 mg |
| Day 5 | 1 × 384 mg |
When designing experiments, consider these key efficacy and safety findings from recent studies.
| Aspect | Key Findings | Research Conclusions |
|---|---|---|
| Comparative Efficacy | Similar reduction in oxidative stress and liver enzymes vs. diazepam over 3-5 days [3]. | No superior anti-inflammatory or antioxidant effect was found in a short-term (3-5 day) naturalistic study comparing this compound and diazepam [3]. |
| Symptom-Triggered vs. Fixed-Dose | Lower total drug load; shorter detoxification and inpatient stay [2]. | STT with benzodiazepines (oxazepam) showed significantly better outcomes than Fixed-Dose Regimens (FDR); the principle is applicable to this compound optimization [2]. |
| Impact on Sleep Architecture | REM sleep suppression during treatment; REM rebound after discontinuation [1]. | Polysomnography study showed this compound perpetuates sleep disturbances. Rebound insomnia and REM rebound indicate a physical dependency risk, crucial for determining treatment length [1]. |
For your experimental designs, understanding this compound's dual mechanism is crucial. The diagram below illustrates its key pathways and effects.
The diagram shows that this compound acts through two primary mechanisms to manage alcohol withdrawal [3]:
Q: What is the recommended treatment duration for this compound? A: Short-term use (e.g., 5-7 days) is recommended. A fixed taper should not exceed one week, while symptom-triggered therapy typically lasts 2-4 days once monitoring begins. The duration should be minimized to avoid side effects like sleep architecture disruption [2] [1].
Q: My study shows no difference in oxidative stress biomarkers between this compound and diazepam. Is this expected? A: Yes, this aligns with recent evidence. A 2024 prospective study found no statistical difference in oxidative stress reduction (measured via markers like malondialdehyde and dityrosine) or inflammatory cytokines between this compound and diazepam over a 3-5 day treatment period [3].
Q: How can I minimize a REM sleep rebound effect in my trial subjects? A: This effect is linked to abrupt discontinuation. To mitigate it, ensure the treatment protocol uses a gradual tapering schedule rather than stopping abruptly. Also, consider a study design that includes polysomnography to monitor sleep variables closely during and after the taper [1].
Q: What is the most effective dosing strategy? A: Current evidence strongly supports a symptom-triggered therapy (STT) strategy over a fixed-dose regimen. STT tailors the medication to the patient's actual need, which leads to a lower total drug load, a shorter duration of the acute detoxification phase, and a reduced length of inpatient stay without increasing complication rates [2].
The table below summarizes the core methodologies identified in the search results for determining this compound plasma concentrations.
| Method | Key Technical Details | Analytical Performance | Primary Application & Notes |
|---|---|---|---|
| Gas Chromatography (GC) [1] | No elaborate instrumentation; suitable for routine clinical labs. | Rapid quantitative determination; relationship established between ingested dose and serum concentration. | Monitoring concentrations to establish dosage regimens and verify suspected abuse or overdose. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection [2] [3] | Extraction: Liquid-liquid extraction (10% n-hexane in diethyl ether) [2] or solid-phase extraction (for metabolites) [3]. Column: Reversed-phase (e.g., Prodigy 3µ ODS) [2]. Mobile Phase: Acetonitrile and pH-adjusted buffer [2]. Detection: UV at 255 nm [2]. | Limit of Quantification: 0.2 µmol/L [2]. Linearity: Up to 200 µmol/L [2]. Precision: Intra-assay precision from 1.4% to 5.4% [2]. | Population pharmacokinetic studies; specific and reliable for parent compound and metabolites (NLA-715, NLA-272, NLA-511) [3]. | | Gas Chromatography-Mass Spectrometry (GC-MS) [4] | Uses selective ion monitoring (SIM) mode for high sensitivity and specificity. | Sensitive enough to measure wide variations in plasma levels, including in elderly subjects. | Research on pharmacokinetics and inter-subject variation; particularly useful for low concentrations. |
Here are the elaborated methodologies for the two primary chromatographic techniques.
This method was used in large-scale clinical trials and is well-characterized.
Sample Preparation (Liquid-Liquid Extraction):
Chromatographic Conditions:
Quantification:
This method is used to identify and measure this compound metabolites, which can be active.
Sample Preparation (Solid-Phase Extraction):
Chromatographic Conditions:
Here are some specific problems you might encounter and how to address them based on the available information.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Unexpectedly high this compound plasma concentrations in study subjects. | Impaired liver function reducing drug clearance [5], or advanced age leading to increased bioavailability [4]. | Screen subjects for liver function and age. A 50% reduction in dosage may be needed for patients with moderate to severe liver impairment [5]. |
| Detection of interfering peaks or poor separation in chromatogram. | Co-administration of other medications (e.g., carbamazepine) that may interfere, or column degradation [6]. | Verify patient medication history. The method in [2] was developed for selectivity in clinical trials. Ensure column integrity and mobile phase pH are optimal. |
| Sedative effect does not correlate with parent drug concentration. | Activity from metabolites. The metabolite NLA-715 is active and can accumulate [3] [5]. | Implement the metabolite-specific HPLC method [3] to measure levels of NLA-715 and other metabolites for a more complete pharmacokinetic-pharmacodynamic analysis. |
| Volatility issues during sample preparation for GC methods. | This compound is highly volatile [7]. | Avoid analytical methods that involve evaporation of organic solvents. The HPLC methods described are not subject to this issue [2]. |
Q1: Why is monitoring this compound plasma concentration important in a research setting? Monitoring is crucial for establishing a suitable dosage regimen for individual subjects, verifying compliance, and investigating suspected overdose in clinical trials [1]. It is also essential for building pharmacokinetic-pharmacodynamic models, especially since the sedative effect (a common side effect) is closely related to drug concentrations and can be influenced by factors like stroke severity and body weight [2].
Q2: What is the target therapeutic plasma concentration for this compound in neuroprotection studies? In phase III stroke trials, the dosing regimen was specifically designed to achieve a target steady-state plasma concentration of this compound above 10 µmol/L [2].
Q3: What are the key pharmacokinetic parameters of this compound I should know for my research? Population pharmacokinetic analysis in acute stroke patients characterized this compound using a two-compartment model. For a standard 75 kg patient, the typical values are [2]:
Q4: Are there any special handling considerations for this compound plasma samples? Based on the methods described, samples are processed using standard laboratory techniques for plasma. The primary consideration is to use an appropriate analytical method; one source notes that a standard forensic UV method can cross-react with inactive metabolites and should be avoided for clinical purposes [7]. The specific HPLC-UV methods cited here are suitable [2].
The following diagram illustrates the logical workflow for selecting and implementing a this compound monitoring method, incorporating key troubleshooting considerations.
This technical guide synthesizes the established methods for monitoring this compound plasma concentrations. I hope this information provides a solid foundation for your experimental work.
The table below summarizes the key quantitative findings on the impact of hepatic impairment on clomethiazole pharmacokinetics.
| Study Population | Key Pharmacokinetic Changes | Recommended Dose Adjustment |
|---|---|---|
| Moderate to severe liver impairment (Child-Pugh B/C) [1] | 50% reduction in plasma clearance. | Dosage reduction required. |
| Advanced cirrhosis [2] | Systemic bioavailability of oral dose increased ~tenfold. | Use reduced oral dosage. |
Official prescribing information corroborates these findings, stating that while moderate liver disorders associated with alcoholism only require reduced dosage, great caution should be observed in patients with gross liver damage as sedation can mask the onset of hepatic coma [3] [4].
The key evidence comes from a clinical study designed to assess the impact of liver impairment on this compound elimination and sedative effects [1]. Here is the detailed methodology:
The diagram below illustrates the journey of this compound in the body and how liver impairment alters this process, leading to the need for dose adjustment.
As the diagram shows, liver impairment disrupts two key processes:
The table below summarizes the core comparative findings from key studies.
| Aspect of Comparison | Clomethiazole Findings | Diazepam Findings | Key References |
|---|---|---|---|
| Overall Efficacy & Safety | Effective and safe; no significant difference in complications or adverse events compared to diazepam. | Effective and safe; no significant difference in complications or adverse events compared to this compound. | [1] |
| Treatment Duration | Significantly shorter treatment duration. | Longer treatment duration. | [1] [2] |
| Adjunctive Medication | Required significantly less concomitant antipsychotic medication. | Required more concomitant antipsychotic medication. | [1] |
| Impact on Biomarkers | No significant difference in oxidative stress, inflammatory cytokines, or liver enzymes over 3-5 days. | No significant difference in oxidative stress, inflammatory cytokines, or liver enzymes over 3-5 days. | [3] [2] |
| Effect on Sleep Architecture | Pronounced REM sleep suppression during use, followed by a REM rebound after discontinuation. | Not specifically covered in the provided search results for this comparison. | [4] |
For in-depth analysis, here are the methodologies from the pivotal studies that generated the data above.
Comparative Clinical Practice Study (2017)
Biomarker Study (2025)
The diagram below illustrates the shared and distinct pathways through which alcohol, this compound, and diazepam interact with the nervous system during withdrawal.
This diagram highlights that:
When interpreting these findings for drug development or protocol design, consider the following:
| Feature | Clomethiazole (Chlormethiazole) | Clonazepam |
|---|---|---|
| Drug Class | Sedative-hypnotic; chemically derived from thiamine (vitamin B1) [1] | Benzodiazepine [2] |
| Primary Mechanism of Action | Positive allosteric modulator of the GABAA receptor at a unique, non-benzodiazepine binding site [1] | Positive allosteric modulator of the GABAA receptor, enhancing the effects of GABA [2] |
| Key Efficacy Finding | Equally effective as clonazepam in a symptom-triggered inpatient regimen; no seizures or delirium occurred [3]. | Equally effective as this compound; "the first study demonstrating the utility of clonazepam in the treatment of AWS syndrome" [3]. |
| Safety & Tolerability | Risk of excessive sedation, memory deficits, and respiratory depression, especially in patients with liver impairment; not safe for outpatient use [1]. | Risk of sedation, psychological withdrawal symptoms (anxiety, depression), and potential for misuse; should not be stopped suddenly [2]. |
| Clinical Considerations | Considered one of the most effective drugs for controlling AWS symptoms, but requires extra precautions against respiratory complications [3] [1]. | A high-potency benzodiazepine with a relatively long half-life (18-50 hours); physical dependence can develop [3] [2]. |
For researchers, the methodology and outcomes of the direct comparison study are detailed below.
1. Prospective Observational Comparison (Bonnet et al., 2011) [3]
This study provides the most direct head-to-head data for these two treatments.
The following diagram illustrates the shared and distinct pathways through which this compound and clonazepam exert their effects to manage alcohol withdrawal.
Diagram: Shared and distinct molecular pathways of this compound and clonazepam. Both drugs enhance GABAergic inhibition to counteract the neuronal hyperexcitability of alcohol withdrawal, but they achieve this by binding to different allosteric sites on the GABA_A receptor [1] [2] [4].
The choice between this compound and clonazepam in a clinical or research setting may depend on factors such as local prescribing traditions, individual patient risk factors (especially concerning respiratory function and liver health), and the need for inpatient monitoring.
| Trial / Study Name | Patient Population | Intervention | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|---|
| CLASS (Clomethiazole Acute Stroke Study) [1] [2] | 1,360 patients with acute hemispheric cerebral infarction (95 had hemorrhagic stroke) [2]. | This compound (75 mg/kg IV over 24h) vs. Placebo [2]. | No significant benefit overall. Post-hoc analysis suggested possible benefit in patients with large infarcts (NIHSS >10) [1]. | Sedation was significantly more common with this compound (53%) vs. placebo (17%). Mortality and serious adverse events were similar between groups [2]. |
| CLASS-T [1] | Patients with acute ischemic stroke treated with tissue-type plasminogen activator (t-PA). | This compound vs. Placebo, in addition to t-PA. | No significant benefit when added to standard t-PA therapy [1]. | Information not specified in available sources. |
| CLASS-IHT (Design) [3] | Patients with large cerebral infarctions, presenting within 12 hours of onset. | This compound (68 mg/kg over 24h) vs. Placebo. | Primary outcome: Barthel Index at 90 days. This trial was launched to confirm the subgroup finding from CLASS [3]. | Information not specified in available sources. |
The clinical trials shared a core methodology, which was crucial for generating comparable data.
The journey of this compound from the lab to clinical trials is a classic example of translational research. The following workflow illustrates the preclinical testing pathway that supported its investigation as a neuroprotective agent.
The diagram above shows the key animal models used to establish this compound's neuroprotective profile [4]:
The this compound clinical program offers critical insights for neuroprotective drug development:
| Modulator Class | Binding Site | Key Receptor Subunit Interactions | Max. Potentiation of GABA Response (α1β2γ2) | GABA Potentiation EC₅₀ (α1β2γ2) | Direct Receptor Activation |
|---|---|---|---|---|---|
| Clomethiazole | Non-BZD, non-barbiturate; likely shares anesthetic/picrotoxin site [1] [2] [3] | Prefers α1β1γ2 over α1β2γ2 [1]. Greater potentiation for α4/α6-containing & γ2-lacking subunits [1]. | ~300% [1] | ~43 µM [1] | Slight at high concentrations (up to 1 mM) [1] |
| Benzodiazepines (e.g., Diazepam) | Classic BZD site at α/γ interface [4] [5] | Requires γ2 subunit for high-potency potentiation [6]. Varying affinity for α1-α5 subunits [4]. | Not fully quantified in searched results; known to enhance GABAergic inhibition [5]. | Not fully quantified in searched results. | No [5] |
| Z-drugs (e.g., Zolpidem) | BZD site at α/γ interface [4] [7] | High α1-selectivity [4] [7]. Requires γ2 for classic activity; low affinity for γ1/γ3 [7]. | Not fully quantified in searched results; known to enhance GABAergic inhibition [5]. | Not fully quantified in searched results. | No [5] |
| Barbiturates (e.g., Pentobarbital) | Transmembrane domain; distinct from BZD and picrotoxin sites [6] [5] | Greater potentiation for δ-containing (extrasynaptic) receptors [6]. Modulates αβγ and αβδ receptors. | Not fully quantified in searched results; known to enhance GABAergic inhibition [5]. | Not fully quantified in searched results. | Yes, at high concentrations [5] |
Key experimental findings on this compound and common methodologies are summarized below:
The diagram below outlines a typical workflow for evaluating a compound's activity on recombinant GABA-A receptors.
The diagram below illustrates the mechanism of action of different positive allosteric modulators on the GABA-A receptor.
A key 2024 prospective study directly compared the effects of clomethiazole and diazepam in a clinical setting for alcohol withdrawal treatment (AWT). The hypothesis was that this compound would lead to a faster reduction in oxidative stress and inflammation; however, the results did not support this.
Reference Clinical Study Design
| Aspect | This compound (CMZ) Group | Diazepam (DIAZ) Group |
|---|---|---|
| Study Type | Prospective, naturalistic comparison [1] [2] [3] | |
| Participants | 25 patients undergoing AWT | 25 patients undergoing AWT |
| Control | 25 healthy individuals [2] [3] | |
| Treatment Duration | 3-5 days [1] [2] | |
| Primary Biomarkers Measured | Oxidative stress (e.g., Malondialdehyde, Dityrosine), Inflammatory cytokines, Liver enzymes (GGT, ALAT, ASAT) [1] [2] | |
| Key Finding | No statistically significant difference in the reduction of oxidative stress, inflammatory cytokines, or liver enzymes between the two treatment groups was observed over the study period [1] [2] [3]. |
The following table summarizes the methodologies and findings from the clinical study and relevant preclinical research.
Summary of Experimental Data
| Study Model | Treatment Protocol | Key Oxidative Stress & Inflammation Metrics | Results Summary |
|---|
| Human Patients (AWT) [1] [2] [3] | CMZ and DIAZ: Administered using symptom-based protocols over 3-5 days. Blood samples collected longitudinally. | - Oxidative Stress: Malondialdehyde (MDA), Dityrosine.
The divergent outcomes between clinical and preclinical models can be understood by examining their distinct mechanisms of action regarding oxidative stress.
Mechanism Overview
This compound's Proposed Pathway: CMZ was hypothesized to be superior for reducing alcohol-related oxidative stress because it inhibits the cytochrome P450 2E1 (CYP2E1) enzyme [1] [2] [3]. Chronic alcohol consumption induces CYP2E1, which metabolizes ethanol into acetaldehyde and, crucially, generates large amounts of Reactive Oxygen Species (ROS), leading to oxidative stress and inflammatory liver damage [1] [2] [6]. By inhibiting CYP2E1, CMZ was expected to directly reduce ROS production at the source [1] [3].
Diazepam's Primary Mechanism: DIAZ is a positive allosteric modulator of GABA_A receptors [7] [8]. It enhances the effect of the inhibitory neurotransmitter GABA, leading to sedative, anxiolytic, and anticonvulsant effects [9] [8]. Any impact on oxidative stress is likely an indirect downstream consequence of neuronal calming, rather than a direct action on metabolic pathways like CYP2E1. Preclinical studies suggest that through this central inhibition, DIAZ can mitigate stress-induced oxidative damage [4] [5].
For researchers and drug development professionals, these findings highlight critical considerations for study design and interpretation.
For a deeper dive, you can:
| Trial Name / Patient Population | Primary Efficacy Endpoint | Clomethiazole Group | Placebo Group | Result & P-value |
|---|
| CLASS (All Patients) [1] (n=1360, acute hemispheric stroke) | Barthel Index (BI) ≥60 at 90 days | 56.1% | 54.8% | Not Significant (P-value not reported) | | CLASS (TACS Subgroup) [1] (n=545, large stroke) | Barthel Index (BI) ≥60 at 90 days | 40.8% | 29.8% | ~11% difference (hypothesis-generating) | | CLASS-I (TACS Patients) [2] (n=1198, major ischemic stroke) | Barthel Index (BI) ≥60 at 90 days | 42% | 46% | Not Significant (OR 0.81; 95% CI 0.62-1.05, P=0.11) | | CLASS (Hemorrhagic Stroke) [3] (n=95, intracranial hemorrhage) | Barthel Index (BI) ≥60 at 90 days | 59.6% | 53.2% | Not Significant (statistical test not reported) |
The data in the table above were generated through large-scale, standardized clinical trials. Here are the key methodological details.
The this compound Acute Stroke Study (CLASS) and its follow-up, CLASS-I, were randomized, double-blind, and placebo-controlled trials conducted to evaluate the efficacy and safety of this compound [1] [2].
A key aspect of the protocols was monitoring the safety of administering a sedative drug to acute stroke patients [5] [4].
The following diagram illustrates the neuroprotective mechanism of this compound and its journey from hypothesis to clinical trial outcomes.
| Comparison | Study Design & Duration | Key Efficacy Findings on Seizure & Complication Prevention | Other Outcomes |
|---|---|---|---|
| CMZ vs. Diazepam [1] [2] | Prospective, 50 patients, 3-5 days (2024) | No significant difference in complication rates. Seizures: 0/25 (CMZ) vs. 1/25 (Diazepam). Delirium: 1/25 (CMZ) vs. 2/25 (Diazepam). | No significant difference in reduction of oxidative stress, inflammatory cytokines, or liver enzymes. |
| CMZ vs. Oxazepam [3] | Observational, 453 patients, ~14 days (2018) | Withdrawal severity (AWS scale) was significantly lower in the Oxazepam group (50.0 vs. 56.2, p < .05). Specific seizure rates not provided. | Oxazepam was found to be at least comparable to clomethiazole in routine care. |
| CMZ vs. Clonazepam [4] | Prospective, 74 patients, year not specified (2010) | No significant difference in effectiveness or safety. No withdrawal seizures or delirium occurred in either group. | Both treatments were equally effective, safe, and well-tolerated. |
The validity of the findings above rests on the rigor of the methodologies used. Here are the details of the key experimental protocols.
Naturalistic Comparison (CMZ vs. Diazepam) [1] [2]
Observational Comparison (CMZ vs. Oxazepam) [3]
While the clinical outcomes are comparable to benzodiazepines, this compound has a distinct proposed mechanism that is particularly relevant for preventing the neurotoxic effects of alcohol withdrawal, as illustrated below.
The diagram above illustrates the two proposed pathways for this compound's action:
Irritant